Bonducellin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSYZMPSWHYMW-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bonducellin Signaling Pathways in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonducellin, a homoisoflavonoid primarily isolated from the plant Caesalpinia bonduc, has garnered significant interest for its potential anti-cancer properties.[1] Emerging research, largely driven by computational analyses, suggests that this compound may exert its anti-neoplastic effects by modulating key signaling pathways integral to cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the predicted signaling pathways of this compound in cancer cells, based on the latest network pharmacology and molecular docking studies. It also outlines detailed experimental protocols and workflows for the validation of these computational findings. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent.
Introduction
This compound is a bioactive compound recognized for a range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-estrogenic activities.[1] While studies on crude extracts of Caesalpinia bonducella have demonstrated induction of apoptosis in cancer cells through the regulation of Bcl-2 family proteins and PARP activation, the precise molecular mechanisms of purified this compound are still under investigation.[2] A recent network pharmacology study has provided significant insights into the potential molecular targets of this compound, identifying key proteins in critical cancer-related signaling pathways.[1][3] This guide will focus on these predicted interactions and the methodologies required to validate them experimentally.
Predicted Molecular Targets and Signaling Pathways
Network pharmacology and molecular docking studies have identified several potential protein targets of this compound with strong binding affinities. These targets are crucial components of signaling pathways frequently dysregulated in cancer.
Key Protein Targets of this compound
A molecular docking study predicted that this compound exhibits strong binding to a number of key proteins involved in cancer progression.[1][3] The binding scores, which indicate the predicted strength of the interaction, are summarized in the table below. Lower binding energy scores suggest a stronger and more stable interaction.
| Target Protein | Protein Function/Role in Cancer | Binding Energy (kcal/mol) |
| MMP9 | Matrix metalloproteinase-9; involved in extracellular matrix degradation, facilitating invasion and metastasis.[4][5] | -8.5 |
| STAT3 | Signal Transducer and Activator of Transcription 3; a transcription factor that promotes cell proliferation, survival, and angiogenesis.[6][7] | -8.1 |
| PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1; a component of the PI3K enzyme, which is central to the pro-survival PI3K/Akt pathway.[1][8] | -7.9 |
| BRAF | B-Raf proto-oncogene, serine/threonine kinase; a key component of the MAPK/ERK signaling pathway that regulates cell growth and proliferation.[1] | -7.8 |
| RAF1 | Raf-1 proto-oncogene, serine/threonine kinase; another key component of the MAPK/ERK pathway.[1] | -7.7 |
| KDR (VEGFR2) | Kinase Insert Domain Receptor (Vascular Endothelial Growth Factor Receptor 2); a primary mediator of angiogenesis. | -8.2 |
| AR | Androgen Receptor; a transcription factor implicated in the progression of prostate and other cancers. | -8.6 |
| ESR1 | Estrogen Receptor 1; a key driver in a majority of breast cancers. | -8.0 |
Note: The binding energies are derived from a molecular docking study and represent theoretical predictions that require experimental validation.[1]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[8][9] Its constitutive activation is a hallmark of many cancers. The prediction that this compound binds to PIK3R1, a regulatory subunit of PI3K, suggests that it may inhibit the activation of this pro-survival pathway.[1] Inhibition of PI3K would prevent the phosphorylation and activation of Akt, leading to the downstream suppression of survival signals and potentially inducing apoptosis.
The STAT3 Signaling Pathway
STAT3 is a transcription factor that, upon activation, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[6][7] Persistent activation of STAT3 is common in many cancers and is associated with a poor prognosis.[5] The predicted binding of this compound to STAT3 suggests it may directly inhibit its function, preventing its phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of its target oncogenes.
The MAPK/ERK Signaling Pathway and MMP9 Regulation
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and division. The predicted interaction of this compound with BRAF and RAF1, key kinases in this pathway, suggests a potential inhibitory effect.[1] Furthermore, the strong predicted binding to MMP9, a proteinase that facilitates cancer cell invasion, points to an anti-metastatic potential.[1][3] The expression of MMP9 can be regulated by various signaling pathways, including MAPK/ERK.
Experimental Protocols for Validation
The following section provides detailed methodologies for key experiments to validate the computationally predicted anti-cancer mechanisms of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell viability and for calculating the half-maximal inhibitory concentration (IC50).
3.1.1. MTT/Resazurin Assay Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HepG2, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of purified this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For Resazurin: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization (MTT only): Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the resazurin assay using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assays
To determine if this compound induces programmed cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
3.2.1. Annexin V/PI Staining Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is essential for investigating the effect of this compound on the expression and phosphorylation status of key proteins in the predicted signaling pathways.
3.3.1. Western Blot Protocol
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, MMP9, Bcl-2, Bax, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine changes in protein expression or phosphorylation.
Conclusion and Future Directions
The available computational data strongly suggest that this compound is a promising anti-cancer agent with the potential to modulate the PI3K/Akt, STAT3, and MAPK signaling pathways. However, it is crucial to underscore that these findings are currently predictive. Rigorous experimental validation using purified this compound is imperative to confirm these mechanisms of action. The protocols and workflows detailed in this guide provide a clear roadmap for researchers to systematically investigate and validate the anti-cancer properties of this compound. Future studies should focus on determining the IC50 values of purified this compound in a panel of cancer cell lines, confirming its effects on the phosphorylation and expression of key signaling proteins, and ultimately evaluating its efficacy in preclinical in vivo models. Such research will be vital in advancing this compound from a promising natural compound to a potential clinical candidate in oncology.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. tmrjournals.com [tmrjournals.com]
- 4. Structural insights and computational molecular docking to explore novel therapeutic drug targets of STAT3 [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bonducellin: A Deep Dive into its Pharmacokinetics and Bioavailability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bonducellin, a homoisoflavonoid found in plants of the Caesalpinia genus, has garnered scientific interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-androgenic effects. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, drawing from in silico predictions and in vivo toxicity studies. It is important to note that while computational models provide valuable initial insights, experimental in vivo pharmacokinetic data for this compound is not currently available in the public domain. This document aims to consolidate the existing data, detail the methodologies of key predictive studies, and outline potential signaling pathways, thereby serving as a valuable resource for the scientific community.
Physicochemical and Predicted Pharmacokinetic Properties of this compound
Computational modeling, primarily using tools such as the SwissADME web server, has been instrumental in predicting the pharmacokinetic profile of this compound. These predictions suggest that this compound possesses drug-like qualities, adhering to Lipinski's rule of five, which indicates a higher likelihood of oral bioavailability.[1][2]
The following table summarizes the key physicochemical and predicted pharmacokinetic parameters of this compound.
| Parameter | Value | Interpretation | Reference |
| Physicochemical Properties | |||
| Molecular Formula | C17H14O4 | [1] | |
| Molecular Weight | 282.29 g/mol | Adheres to Lipinski's rule (<500) | [1][2] |
| Hydrogen Bond Acceptors | 4 | Adheres to Lipinski's rule (≤10) | [1][2] |
| Hydrogen Bond Donors | 1 | Adheres to Lipinski's rule (≤5) | [1][2] |
| Molar Refractivity | 79.14 | [2] | |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | Indicates good cell permeability | [2] |
| Predicted Pharmacokinetics | |||
| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral absorption | [1][2] |
| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for central nervous system activity | [1][2] |
| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of active efflux from cells, potentially increasing intracellular concentration and bioavailability | [1][2] |
| Skin Permeation (Log Kp) | -5.93 cm/s | Poor skin permeation | [1][2] |
| Predicted Toxicity | |||
| LD50 (rat, oral) | 3,800 mg/kg | Predicted acute toxicity | [1][2] |
| LC50 (zebrafish embryo, 48 hpf) | 0.8 µg/mL | Experimentally determined acute toxicity | [1] |
Experimental Protocols
In Silico Pharmacokinetic Prediction using SwissADME
The pharmacokinetic parameters of this compound were predicted using the SwissADME web tool, a free and widely used platform for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[3]
Methodology:
-
Input: The canonical SMILES (Simplified Molecular Input Line-Entry System) string of this compound was submitted to the SwissADME server.[2]
-
Prediction Models: The server utilizes a variety of predictive models to calculate physicochemical properties and pharmacokinetic parameters. These models are based on different methodologies:
-
BOILED-Egg model: An intuitive graphical model that predicts gastrointestinal absorption and blood-brain barrier permeability based on lipophilicity (WLOGP) and polarity (TPSA).
-
Lipophilicity Prediction: Consensus Log P o/w is calculated from five different predictive models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP).
-
Water Solubility: Predicted using two topological models.
-
Pharmacokinetic Properties: Predictions for GI absorption, BBB permeation, and P-gp substrate status are generated using machine learning models trained on large datasets of known compounds.
-
-
Output: The results are presented in a user-friendly format, providing values for the parameters listed in the table above, along with a "Bioavailability Radar" that visually represents the drug-likeness of the compound.
Acute Toxicity Study in Zebrafish Embryos
An in vivo acute toxicity study was conducted on zebrafish embryos to determine the lethal concentration 50 (LC50) of this compound.[1] This model is a well-established alternative to mammalian testing for acute toxicity assessment. The methodology likely followed the OECD Guideline 236 for the Fish Embryo Acute Toxicity (FET) Test.
Methodology:
-
Test Organisms: Newly fertilized zebrafish (Danio rerio) embryos were used.
-
Exposure: Embryos were exposed to a range of concentrations of this compound. A control group was maintained in a medium without the test substance.
-
Duration: The exposure period was 48 hours post-fertilization (hpf).
-
Observation: Mortality was assessed at specific time points. The indicators of mortality in zebrafish embryos include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Data Analysis: The LC50 value, which is the concentration of the substance that causes mortality in 50% of the test organisms, was calculated. For this compound, the LC50 at 48 hpf was determined to be 0.8 µg/mL.[1]
Potential Signaling Pathways of this compound in Polycystic Ovary Syndrome (PCOS)
Network pharmacology studies have suggested that this compound may exert its therapeutic effects in Polycystic Ovary Syndrome (PCOS) by modulating multiple signaling pathways. Key pathways identified include steroid hormone biosynthesis, the Gonadotropin-Releasing Hormone (GnRH) signaling pathway, and the estrogen signaling pathway.[1] The analysis also highlighted several key protein targets, such as Matrix Metalloproteinase-9 (MMP9) and the Androgen Receptor (AR).[1]
The following diagram illustrates a potential signaling pathway for this compound's action in PCOS, based on the identified targets.
Caption: Potential signaling pathways modulated by this compound in PCOS.
Discussion and Future Directions
The available data, primarily from in silico predictions, suggests that this compound has a favorable pharmacokinetic profile for oral administration. Its high predicted gastrointestinal absorption and ability to permeate the blood-brain barrier, coupled with its non-substrate status for the P-glycoprotein efflux pump, are promising characteristics for a drug candidate.
However, the lack of experimental in vivo pharmacokinetic data represents a significant knowledge gap. Key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), clearance, volume of distribution, and elimination half-life remain undetermined.
Furthermore, the metabolic fate of this compound is unknown. As a flavonoid, it is likely to undergo extensive Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver and intestines. The specific enzymes involved and the structure of the resulting metabolites are yet to be identified. The primary routes of excretion, whether renal or biliary, also need to be experimentally determined.
Future research should focus on:
-
In vivo pharmacokinetic studies: Conducting studies in preclinical animal models (e.g., rats, mice) to determine the key pharmacokinetic parameters of this compound after oral and intravenous administration.
-
Metabolism studies: Utilizing in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo models to identify the metabolic pathways and major metabolites of this compound.
-
Excretion studies: Determining the primary routes and extent of excretion of this compound and its metabolites.
-
Bioavailability studies: Quantifying the absolute and relative bioavailability of different formulations of this compound.
Conclusion
This compound is a promising natural compound with potential therapeutic applications. In silico predictions indicate favorable drug-like properties and oral bioavailability. However, the absence of experimental in vivo pharmacokinetic and metabolism data is a major hurdle in its development pathway. The information presented in this guide serves as a foundation for future research, highlighting the critical need for comprehensive in vivo studies to fully characterize the pharmacokinetic profile of this compound and unlock its therapeutic potential.
References
Extraction of Bonducellin from Caesalpinia bonducella: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonducellin, a homoisoflavonoid found in Caesalpinia bonducella, has garnered significant interest for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-estrogenic activities.[1][2] This technical guide provides a comprehensive overview of the extraction, purification, and quantification of this compound. It details experimental protocols, presents quantitative data in a structured format, and illustrates key experimental workflows and the compound's interaction with signaling pathways.
Introduction to this compound and Caesalpinia bonducella
Caesalpinia bonducella L., a prickly shrub belonging to the Fabaceae family, is a medicinal plant used extensively in traditional medicine systems like Ayurveda and Siddha.[3][4] The seeds, in particular, are a rich source of various bioactive phytochemicals, including the notable homoisoflavonoid, this compound.[1][5] this compound, chemically known as (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one, is recognized for its potential therapeutic applications, which are currently being explored for conditions such as polycystic ovary syndrome (PCOS).[1][6]
Extraction Protocols for this compound
The extraction of this compound from Caesalpinia bonducella can be achieved through various methods, with the choice of solvent and technique influencing the yield. Ethanol and methanol have been commonly reported as effective solvents.
Soxhlet Extraction (Ethanolic)
This is a continuous extraction method that is efficient for extracting compounds from solid materials.
Experimental Protocol:
-
Preparation of Plant Material: The seeds of Caesalpinia bonducella are dried and coarsely powdered.[7]
-
Extraction: The powdered material is placed in a thimble and extracted with 95% ethanol using a Soxhlet apparatus.[7][8]
-
Filtration and Concentration: The resulting crude extract is filtered through Whatman paper. The solvent is then removed under reduced pressure using a vacuum rotary evaporator at a temperature not exceeding 50°C.[7]
-
Storage: The final dried extract is stored at -20°C for future use.[7]
Maceration
Maceration is a simple and widely used technique for phytochemical extraction.
Experimental Protocol:
-
Preparation of Plant Material: Powdered seeds (100 g) of C. bonducella are used.[9]
-
Extraction: The powder is macerated in 0.5 L of a chosen solvent (absolute ethanol, 50:50 water:alcohol, or distilled water) for 72 hours.[9]
-
Filtration and Repetition: The mixture is filtered through cheesecloth to remove the solid seed material. This extraction process is repeated twice more to ensure maximum recovery of bioactive compounds.[9]
-
Concentration and Drying: The collected filtrates are combined and dried using a rotary vacuum evaporator at 40°C. Any residual solvent is removed in a vacuum oven, and the extract is then freeze-dried.[9]
-
Storage: The dried extracts are stored at 4°C.[9]
Methanolic Extraction for Seed Kernels
This method is specific to the seed kernels, which are a primary source of this compound.
Experimental Protocol:
-
Preparation of Seed Kernels: Fresh seeds are collected, shade-dried for two weeks, and the seed coats are removed to obtain the kernels. The kernels are further shade-dried for 10 days and then pulverized.
-
Extraction: 5 grams of the seed kernel powder is dissolved in 50 ml of methanol, sealed, and incubated for 12 hours at 28 ± 2°C in a shaking incubator at 125 rpm.
-
Filtration and Repetition: The mixture is filtered through Whatman grade 1 filter paper. This process is repeated for three consecutive days.
-
Drying and Storage: The collected methanolic extract is dried and stored at 4°C.
Purification and Isolation
Following crude extraction, this compound is purified using chromatographic techniques.
Experimental Protocol:
-
Fractionation: The crude extract is often first subjected to fractionation. For instance, an ethyl acetate soluble fraction can be selected for further purification based on preliminary assays like total phenol content and DPPH radical scavenging activity.[10]
-
Column Chromatography:
-
Sephadex LH-20: A common method for separating flavonoids. The fraction of interest (e.g., 4g of the EtOAc soluble fraction) is loaded onto a Sephadex LH-20 column and eluted with methanol.[10]
-
Silica Gel: Sub-fractions obtained from the Sephadex column can be further purified using silica gel column chromatography (70-230 mesh) with a gradient elution system, such as chloroform-methanol (e.g., from 97:3 to 70:30).[10]
-
-
Thin-Layer Chromatography (TLC): Preparative TLC on silica gel plates (20 x 20 cm) with a solvent system like chloroform-methanol (90:10) can be used for the final purification of isolated compounds.[10]
-
Structure Elucidation: The structure of the purified this compound is confirmed using spectral analysis techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.
Experimental Protocol:
-
Sample Preparation: An ethanolic extract of the plant material is prepared. 1 mg of the extract is dissolved in 1 ml of methanol for HPLC analysis.[11]
-
Standard Preparation: A stock solution of standard this compound (1 mg/ml) is prepared in HPLC grade ethanol.[11]
-
HPLC Analysis: The analysis is performed on a system like a Shimadzu LC-2010 HT.[11] The mobile phase, flow rate, and detection wavelength are critical parameters.
Table 1: HPLC Parameters for this compound Quantification
| Parameter | Value | Reference |
| Mobile Phase | Methanol: Mille Q water (1:1) | [11] |
| Flow Rate | 0.50 ml/min | [11] |
| UV Detection | 369 nm | [11] |
| Temperature | 30°C | [11] |
Quantitative Data
Table 2: this compound Content in Various Parts of Caesalpinia bonducella
| Plant Material | This compound Content (µg/g Dry Weight) | Reference |
| Flowers | 1.834 ± 0.04 | [11] |
| Seed Kernel | 0.004 ± 0.27 | [11] |
| Shoot at Flowering | 0.013 ± 0.40 | [11] |
| Shoot after Flowering | 0.013 ± 0.40 | [11] |
| 30-day old seedling | 0.003 ± 0.06 | [11] |
| 60-day old seedling | 0.002 ± 0.74 | [11] |
| 90-day old seedling | 0.001 ± 0.32 | [11] |
| 120-day old seedling | 0.002 ± 0.93 | [11] |
| Seed Coat | 0.001 ± 0.31 | [11] |
Table 3: Bioactivity Data for this compound
| Assay | Result (LC₅₀) | Organism/Model | Reference |
| Acute Toxicity | 0.8 µg/mL | Zebrafish embryos (at 48 hpf) | [1][6] |
Experimental Workflow and Signaling Pathways
General Experimental Workflow
The following diagram illustrates the general workflow from plant material collection to the analysis of this compound.
Caption: General workflow for the extraction and analysis of this compound.
Signaling Pathways Associated with this compound
Network pharmacology studies have identified several key signaling pathways that may be modulated by this compound, particularly in the context of PCOS. These include steroid hormone biosynthesis, the GnRH signaling pathway, and the estrogen signaling pathway.[1] The diagram below illustrates the interaction of this compound with key protein targets identified in these pathways.
Caption: Interaction of this compound with key protein targets in relevant signaling pathways.
Conclusion
This technical guide outlines the established methodologies for the extraction, purification, and quantification of this compound from Caesalpinia bonducella. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. The elucidation of this compound's interactions with key signaling pathways underscores its therapeutic potential and provides a foundation for further investigation into its pharmacological mechanisms.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethanolic Extract of Caesalpinia Bonducella f. Seed Ameliorates Diabetes Phenotype of Streptozotocin-Nicotinamide-Induced Type 2 Diabetes Rat – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. jabonline.in [jabonline.in]
- 9. Ethanolic extract of Caesalpinia bonduc seeds triggers yeast metacaspase-dependent apoptotic pathway mediated by mitochondrial dysfunction through enhanced production of calcium and reactive oxygen species (ROS) in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
The Chemical Synthesis of Bonducellin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonducellin, a homoisoflavonoid primarily isolated from the plant Caesalpinia bonducella, has garnered significant attention within the scientific community due to its diverse pharmacological activities.[1][2] This bioactive compound has demonstrated anti-cancer, anti-inflammatory, anti-malarial, anti-diabetic, anti-estrogenic, and anti-androgenic properties.[1][2] Its potential therapeutic applications, particularly in the context of Polycystic Ovary Syndrome (PCOS), have spurred interest in its chemical synthesis and the development of its analogs. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its analogs, complete with experimental protocols, quantitative data, and visualizations of its implicated signaling pathways.
Chemical Synthesis of this compound
The total synthesis of this compound, chemically known as (E)-7-hydroxy-3-(4-methoxybenzylidene)chroman-4-one, is a multi-step process. The general strategy involves the synthesis of a key intermediate, 7-hydroxychroman-4-one, followed by a Claisen-Schmidt condensation with p-anisaldehyde.
Synthesis of the Key Intermediate: 7-Hydroxychroman-4-one
The synthesis of 7-hydroxychroman-4-one can be achieved from resorcinol through a two-step process:
Step 1: Acylation of Resorcinol
-
Reaction: Resorcinol is acylated with 3-chloropropionic acid in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to yield 2',4'-dihydroxy-3-chloropropiophenone.
-
Experimental Protocol:
-
To a solution of resorcinol (1 equivalent) in a suitable solvent, add 3-chloropropionic acid (1.1 equivalents).
-
Slowly add trifluoromethanesulfonic acid (catalytic amount) to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization
-
Reaction: The resulting 2',4'-dihydroxy-3-chloropropiophenone undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide, to form 7-hydroxychroman-4-one.
-
Experimental Protocol:
-
Dissolve the purified 2',4'-dihydroxy-3-chloropropiophenone (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 7-hydroxychroman-4-one.
-
Final Step: Claisen-Schmidt Condensation to Yield this compound
The final step in the synthesis of this compound is the Claisen-Schmidt condensation of 7-hydroxychroman-4-one with p-anisaldehyde.
-
Reaction: This base-catalyzed condensation reaction forms the characteristic benzylidene moiety of this compound.
-
Experimental Protocol (Adapted from a solvent-free methodology): [3][4]
-
In a mortar, combine 7-hydroxychroman-4-one (1 equivalent), p-anisaldehyde (1.1 equivalents), and solid sodium hydroxide (20 mol%).
-
Grind the mixture using a pestle at room temperature for 5-10 minutes. The reaction progress can be monitored by the change in color and consistency of the reaction mixture.
-
After completion, add dilute hydrochloric acid (2 N) to the reaction mixture to neutralize the base and precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove any inorganic impurities, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.
-
Synthesis of this compound Analogs
The synthetic route to this compound can be readily adapted to produce a variety of analogs by utilizing different substituted benzaldehydes in the final Claisen-Schmidt condensation step. This allows for the exploration of structure-activity relationships and the potential development of more potent or selective therapeutic agents.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₄ | |
| Molecular Weight | 282.29 g/mol | |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 10.64 (s, 1H), 7.74 (d, J = 8.7 Hz, 1H), 7.64 (s, 1H), 7.40 (d, J = 8.7 Hz, 2H), 7.04 (d, J = 8.8 Hz, 2H), 6.55 (dd, J = 8.7, 2.2 Hz, 1H), 6.32 (d, J = 2.2 Hz, 1H), 5.36 (d, J = 1.8 Hz, 2H), 3.82 (s, 3H) | [5] |
| ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) | 180.11, 165.23, 163.07, 160.87, 135.81, 132.80, 129.99, 129.42, 127.11, 114.90, 114.86, 111.70, 103.05, 68.14, 55.97 | [5] |
| Mass Spectrometry (APCI) m/z | Calculated for C₁₇H₁₅O₄ [M+H]⁺: 283.10; Found: 283.18 | [5] |
Signaling Pathways and Biological Activity
This compound's therapeutic potential, particularly in PCOS, is attributed to its ability to modulate key signaling pathways. Network pharmacology studies have identified several targets and pathways that are influenced by this compound.[2]
Modulation of MMP9
One of the key identified mechanisms of this compound is its regulation of Matrix Metalloproteinase-9 (MMP9). MMP9 is an enzyme involved in the degradation of extracellular matrix components and plays a role in tissue remodeling. Dysregulation of MMP9 is implicated in the pathophysiology of PCOS. This compound has been shown to modulate the expression of the MMP9 gene.[2]
References
- 1. De novo assembly and annotation of Caesalpinia bonducella L. seed transcriptome identifies key genes in the biosynthesis of this compound, a homoisoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bonducellin's Role in Steroid Hormone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonducellin, a homoisoflavonoid primarily found in the plant Caesalpinia bonducella, is emerging as a compound of significant interest for its potential therapeutic applications, particularly in endocrine disorders such as Polycystic Ovary Syndrome (PCOS).[1][2] Its recognized anti-cancer, anti-androgenic, and anti-estrogenic properties have prompted investigations into its molecular mechanisms of action.[1][2][3] This technical guide synthesizes the current understanding of this compound's role in steroid hormone biosynthesis, drawing primarily from network pharmacology, molecular docking studies, and supportive in vivo data from Caesalpinia bonducella extracts. The evidence points towards this compound's interaction with key enzymes and receptors in the steroidogenesis pathway, suggesting a modulatory effect on hormone production and signaling. However, the molecular mechanism of its action remains an active area of exploration.[1][3]
Introduction
Steroid hormones are critical signaling molecules synthesized from cholesterol through a series of enzymatic reactions.[4][5] Dysregulation of this intricate pathway is implicated in a multitude of diseases, including metabolic disorders and hormone-dependent cancers. This compound has been identified as a promising candidate for modulating steroid hormone biosynthesis due to its demonstrated anti-androgenic and anti-estrogenic properties.[1][2][3] Computational studies have been pivotal in elucidating its potential mechanisms, highlighting its ability to bind to key steroidogenic enzymes and hormone receptors.[1][3] This guide provides an in-depth overview of the current evidence, experimental methodologies, and the putative signaling pathways involved.
Predicted Molecular Interactions of this compound in Steroidogenesis
Network pharmacology studies have identified several key proteins in the steroid hormone biosynthesis pathway as potential targets for this compound.[1][6] These interactions are predicted based on high binding affinities in molecular docking simulations.
Key Protein Targets
The primary targets of this compound within the steroidogenesis pathway, as identified through in silico analysis, include:
-
CYP19A1 (Aromatase): This enzyme is crucial for the conversion of androgens to estrogens.[1] this compound is predicted to have a strong binding affinity for CYP19A1, suggesting a potential inhibitory role in estrogen synthesis.
-
HSD17B2 (17β-Hydroxysteroid Dehydrogenase Type 2): This enzyme is involved in the inactivation of potent androgens and estrogens.[1] this compound's predicted interaction with HSD17B2 suggests it may influence the balance of active steroid hormones.
-
Androgen Receptor (AR): As a key receptor for androgens like testosterone, the AR mediates the physiological effects of these hormones. This compound exhibits a high binding affinity for the AR, consistent with its observed anti-androgenic properties.[1]
-
Estrogen Receptors (ESR1 and ESR2): These receptors are essential for mediating the effects of estrogens. This compound's strong predicted binding to both ESRα and ESRβ underscores its potential as a modulator of estrogen signaling.[1]
Quantitative Data from In Silico and In Vivo Studies
The following tables summarize the available quantitative data. It is important to note that direct experimental data on this compound's enzymatic inhibition is currently limited, with much of the understanding derived from computational models and studies on the whole plant extract.
Table 1: Predicted Binding Affinities of this compound to Key Protein Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Implication |
| Estrogen Receptor α (ESR1) | -7.59 | Potential modulation of estrogen signaling[1][3] |
| Estrogen Receptor β (ESR2) | -7.26 | Potential modulation of estrogen signaling[1][3] |
Data from network pharmacology and molecular docking studies.
Table 2: In Vivo Effects of Caesalpinia bonducella Ethanolic Seed Extract (ESECB) in a Mifepristone-Induced PCOS Rat Model
| Hormone | PCOS Control Group | ESECB Treated Group (400 mg/kg b.w.) | Observation |
| Testosterone | Significantly Increased | Normalized | Suggests anti-androgenic effect[2] |
| Estrone | Significantly Increased | Normalized | Suggests modulation of estrogen levels[2] |
| Estradiol | Significantly Increased | Normalized | Suggests modulation of estrogen levels[2] |
| Progesterone | Decreased | Normalized | Suggests restoration of ovarian function[2] |
| Luteinizing Hormone (LH) | Significantly Increased | Normalized | Suggests correction of hormonal imbalance[2] |
| Follicle-Stimulating Hormone (FSH) | Decreased | Normalized | Suggests correction of hormonal imbalance[2] |
This data is from studies using the whole plant extract and not isolated this compound. The observed effects are likely due to the synergistic action of multiple phytochemicals, including this compound.
Experimental Protocols
The following sections provide a summary of the key experimental methodologies used to investigate the role of this compound and Caesalpinia bonducella extracts in steroid hormone biosynthesis. These are not exhaustive, step-by-step protocols but rather overviews of the approaches taken in the cited research.
Network Pharmacology and Molecular Docking
This computational approach was central to identifying the potential targets of this compound.
-
Gene Target Identification: Genes associated with this compound and PCOS were identified from public databases and intersected to find common targets.[1]
-
Pathway Analysis: KEGG pathway analysis was conducted on the common gene targets to identify enriched biological pathways, such as "steroid hormone biosynthesis".[1][6]
-
Protein-Protein Interaction (PPI) Network Construction: A PPI network was built to identify key interacting proteins.
-
Molecular Docking: The 3D structure of this compound was docked with the crystal structures of the identified key target proteins (e.g., CYP19A1, AR, ESR1, ESR2) to predict binding affinities and interaction modes.[1]
-
Molecular Dynamics (MD) Simulation: 100 ns MD simulations were performed to assess the stability of the this compound-protein complexes.[1]
In Vivo Polycystic Ovary Syndrome (PCOS) Rat Model
Animal studies using Caesalpinia bonducella extracts provide indirect evidence for this compound's activity.
-
Induction of PCOS: PCOS was induced in female Wistar rats through the administration of mifepristone (4 mg/kg b.w.) for 8 days.[2]
-
Treatment: Following PCOS induction, rats were treated with an ethanolic seed extract of Caesalpinia bonducella (ESECB) at doses of 200 and 400 mg/kg b.w. orally for 28 days.[2] A standard drug, metformin, was used as a positive control.[2]
-
Hormonal Analysis: At the end of the treatment period, blood samples were collected, and serum levels of testosterone, estrone, estradiol, progesterone, LH, and FSH were measured using appropriate immunoassays.[2]
-
Histopathological Analysis: Ovarian tissues were collected for histopathological examination to assess changes in ovarian morphology.
Visualizing the Proposed Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed interactions and experimental workflows based on the current understanding.
Caption: Predicted interactions of this compound with key targets in steroid hormone synthesis and signaling pathways.
Caption: Workflow of computational and in vivo studies on this compound and its source plant extract.
Discussion and Future Directions
The current body of evidence, largely driven by computational analysis, strongly suggests that this compound has the potential to modulate steroid hormone biosynthesis. Its predicted interactions with key enzymes like CYP19A1 and receptors such as AR and ESR provide a molecular basis for the anti-androgenic and anti-estrogenic effects observed with Caesalpinia bonducella extracts.
However, there is a clear need for further research to validate these in silico findings through direct experimental evidence. Future studies should focus on:
-
In vitro enzyme inhibition assays: Quantifying the inhibitory effect of isolated this compound on the activity of CYP19A1, HSD17B2, and other key steroidogenic enzymes to determine IC50 values.
-
Cell-based steroidogenesis assays: Utilizing cell lines such as H295R to measure the direct impact of this compound on the production of steroid hormones.
-
Receptor binding and functional assays: Experimentally confirming the binding affinity of this compound to AR and ESRs and characterizing its functional activity as an agonist, antagonist, or selective modulator.
-
In vivo studies with isolated this compound: Conducting animal studies with purified this compound to delineate its specific effects on hormone levels and reproductive tissues, thereby confirming the effects observed with the whole plant extract.
Conclusion
This compound represents a promising natural compound for the development of novel therapeutics targeting steroid hormone-related pathologies. The convergence of computational predictions and in vivo observations with its source plant extract provides a strong rationale for its role in steroidogenesis. The detailed elucidation of its molecular mechanisms through further experimental validation will be crucial for translating this potential into clinical applications. This guide provides a comprehensive overview of the current knowledge to aid researchers and drug development professionals in advancing the study of this intriguing homoisoflavonoid.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. japsonline.com [japsonline.com]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. HSD17B2 - Wikipedia [en.wikipedia.org]
- 5. Acquired CYP19A1 amplification is an early specific mechanism of aromatase inhibitor resistance in ERα metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of allosteric and mixed mode aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bonducellin: A Technical Whitepaper on its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonducellin, a homoisoflavonoid primarily isolated from Caesalpinia bonducella, is emerging as a compound of significant interest for its potential therapeutic properties. While traditional medicine has long utilized C. bonducella for inflammatory ailments, scientific investigation into the specific anti-inflammatory activity of isolated this compound is in its nascent stages. This technical guide synthesizes the current, albeit limited, direct evidence for this compound's anti-inflammatory mechanisms and provides a comprehensive overview of the anti-inflammatory data available for Caesalpinia bonducella extracts, in which this compound is a key bioactive constituent. This document aims to provide researchers and drug development professionals with a detailed understanding of the existing data, experimental protocols, and the predicted molecular pathways, thereby highlighting the opportunities for future research and development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a constant endeavor in pharmaceutical research. This compound, a homoisoflavonoid found in plants of the Fabaceae family, has been identified as a promising candidate.[1][2] The plant source, Caesalpinia bonducella, has a long history of use in traditional medicine for treating conditions with an inflammatory component.[1][3] This whitepaper will delve into the predictive and experimental data surrounding the anti-inflammatory properties of this compound and its parent plant extracts.
Predicted Anti-inflammatory Mechanisms of this compound: A Network Pharmacology Approach
A recent in-depth network pharmacology study has provided a theoretical framework for the potential anti-inflammatory mechanisms of this compound, primarily in the context of Polycystic Ovary Syndrome (PCOS), a condition with a significant inflammatory component.[1] This computational approach identified 76 potential gene targets for this compound that are also related to PCOS.
Subsequent pathway analysis revealed that these targets are involved in several key signaling pathways with implications for inflammation.[1] The study highlighted potential interactions with key proteins such as Matrix Metalloproteinase-9 (MMP9), Androgen Receptor (AR), Kinase Insert Domain Receptor (KDR), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] Molecular docking and simulation studies further suggested strong and stable binding of this compound to MMP9 and AR.[1][4] MMP9 is a well-known mediator of inflammation through its role in tissue remodeling and cytokine activation. The predicted interaction with these pathways suggests that this compound may exert anti-inflammatory effects by modulating steroid hormone signaling and cellular inflammatory responses.
Anti-inflammatory Activity of Caesalpinia bonducella Extracts
While direct experimental data on isolated this compound is scarce, numerous studies have demonstrated the anti-inflammatory effects of Caesalpinia bonducella extracts, where this compound is a major component. These studies provide valuable, albeit indirect, evidence of its potential.
In Vivo Studies
The most common in vivo model used to assess the anti-inflammatory activity of C. bonducella extracts is the carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response.
| Plant Part & Extract Type | Animal Model | Doses Tested (mg/kg) | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Reference |
| Flower (70% Ethanol) | Wistar Rats | 30, 100, 300 | 31.00% (at 100 mg/kg) | 5 | [5] |
| Seed Coat (95% Ethanol) | Wistar Rats | 200, 400 | Significant reduction (quantitative % not provided) | 3 | [6] |
| Seed Kernel (Petroleum Ether) | Wistar Rats | 100 | Significant reduction (quantitative % not provided) | 3 | [7] |
| Whole Seed (Ethanol) | Albino Rats | 100, 200, 400 | Significant reduction (quantitative values not specified) | Not specified | [8] |
| Seed Oil | Rats | 100, 200, 400 | Significant reduction (quantitative % not provided) | Not specified | [9] |
Another in vivo model, the cotton pellet-induced granuloma in rats, is used to evaluate the effect on the proliferative phase of chronic inflammation. A 70% ethanol extract of the flower was shown to significantly decrease granuloma weight by 22.53% at a dose of 300 mg/kg.[5]
-
Animal Model: Wistar albino rats (150-200g) are typically used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (receiving different doses of the extract).
-
Administration: The test extract or standard drug is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 ml of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: (1 - (Vt/Vc)) * 100, where Vt is the mean increase in paw volume in the test group and Vc is the mean increase in paw volume in the control group.
In Vitro Studies
In vitro assays provide a means to assess the anti-inflammatory potential of a substance at the molecular level, often by measuring its ability to prevent protein denaturation or inhibit pro-inflammatory enzymes.
| Plant Part & Extract Type | Assay | Concentration Range | Max. Inhibition (%) | Standard Drug | Reference |
| Seed Kernel (Aqueous) | Albumin Denaturation | up to 1000 µg/mL | 125% | Aspirin | [10] |
| Seed Kernel (Aqueous) | Proteinase Inhibition | up to 1000 µg/mL | 106% | Aspirin | [10] |
| Stem Bark (Ethanol) | Protein Denaturation | 250 µg/mL | Significant | Diclofenac Sodium | [11] |
| Leaf & Seed Kernel (Ethanol) | Albumin Denaturation | Not specified | Significant | Not specified | [12] |
Note: The reported inhibition of 125% for albumin denaturation by the aqueous seed kernel extract suggests a higher potency than the standard drug, aspirin, under the tested conditions.[10]
-
Reaction Mixture: The reaction mixture consists of the test extract at various concentrations and 1% aqueous solution of bovine serum albumin (BSA).
-
pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using a small amount of 1N HCl.
-
Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 20 minutes.
-
Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Control and Standard: A control (containing BSA and distilled water) and a standard (containing BSA and a reference drug like diclofenac sodium) are run in parallel.
-
Calculation: The percentage inhibition of protein denaturation is calculated as: (1 - (Abs_sample / Abs_control)) * 100.
Future Directions and Research Opportunities
The current body of research strongly suggests that this compound is a promising anti-inflammatory agent. However, there is a clear and significant research gap that needs to be addressed. Future investigations should focus on:
-
Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound from Caesalpinia bonducella.
-
In Vitro Mechanistic Studies: Evaluating the effect of isolated this compound on key inflammatory pathways such as NF-κB and MAPK, and its impact on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators (e.g., NO, PGE2) in cell-based assays (e.g., LPS-stimulated macrophages).
-
In Vivo Efficacy: Conducting comprehensive in vivo studies using purified this compound in various animal models of acute and chronic inflammation to establish its efficacy and dose-response relationship.
-
Safety and Toxicology: Performing detailed toxicological studies on isolated this compound to determine its safety profile.
-
Target Identification and Validation: Experimentally validating the predicted targets from network pharmacology studies to elucidate the precise molecular mechanisms of action.
Conclusion
This compound stands as a molecule with considerable, yet largely untapped, anti-inflammatory potential. While computational predictions and the demonstrated activity of its parent plant extracts provide a strong rationale for its development, the lack of direct experimental evidence on the isolated compound is a major hurdle. This technical guide has summarized the existing knowledge and outlined a clear path for future research. Focused investigation into the anti-inflammatory properties and mechanisms of purified this compound is imperative to translate its therapeutic promise into clinical reality.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Caesalpinia bonducella flower extract for anti-inflammatory action in rats and its high performance thin layer chromatography chemical fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Caesalpinia bonduc seed coat extract for anti-inflammatory and analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo anti-inflammatory, analgesic and antipyretic activities of a medicinal plant, Caesalpinia bonducella F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on anti-inflammatory, antipyretic and analgesic properties of Caesalpinia bonducella F. seed oil in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. ijpsr.info [ijpsr.info]
- 12. researchgate.net [researchgate.net]
Bonducellin and Its Potential Anticancer Activity in Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonducellin, a homoisoflavone isolated from the plant Caesalpinia bonduc, is emerging as a compound of interest in the field of oncology. While direct and extensive research on the specific anticancer activities of purified this compound in breast cancer is currently limited, preliminary studies on crude extracts of Caesalpinia bonduc and related phytochemicals indicate a promising potential for cytotoxicity and apoptosis induction in breast cancer cell lines. This technical guide synthesizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the putative signaling pathways that may be modulated by this compound and associated compounds in the context of breast cancer. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds. Caesalpinia bonduc (L.) Roxb., a member of the Fabaceae family, has been used in traditional medicine for various ailments, including tumors. Phytochemical analyses of this plant have led to the isolation of several bioactive compounds, including flavonoids, cassane-diterpenoids, and the homoisoflavone this compound.
This guide focuses on the current understanding of the anticancer potential of this compound and related compounds from Caesalpinia bonduc against breast cancer, with a particular emphasis on the available quantitative data, experimental protocols, and hypothesized molecular mechanisms.
Quantitative Data on the Cytotoxicity of Caesalpinia bonduc Extracts and Isolates
Direct cytotoxic data for pure this compound on breast cancer cell lines is not extensively documented in the current literature. However, studies on extracts from Caesalpinia bonduc and other isolated flavonoids provide preliminary insights into their potential anticancer efficacy.
| Test Substance | Cell Line(s) | Assay | IC50 Value | Reference |
| Methanol Extract of C. bonduc Seeds | MCF-7 | SRB Assay | 19 ± 1.4 µg/mL | [1] |
| Methanol Extract of C. bonduc Legumes | MCF-7 | MTT Assay | 483 µg/mL | [2] |
| Ethyl Acetate Fraction of C. bonduc Legumes | MCF-7 | MTT Assay | 170 ± 0.9 µg/mL | [2][3] |
| Quercetin-3-methyl ether | MCF-7 | MTT Assay | 78 µg/mL | [2] |
| Kaempferol | MCF-7 | MTT Assay | > 100 µg/mL | [2] |
| Kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside | MCF-7 | MTT Assay | > 100 µg/mL | [2] |
Table 1: Summary of In Vitro Cytotoxicity Data. This table summarizes the available 50% inhibitory concentration (IC50) values for various extracts and isolated compounds from Caesalpinia bonduc against the MCF-7 human breast cancer cell line. It is important to note the variability in potency, which is likely due to the different compositions of the extracts and fractions.
Experimental Protocols
The following sections detail standardized protocols for key in vitro assays that can be employed to evaluate the anticancer activity of this compound.
Cell Culture
-
Cell Lines: Human breast adenocarcinoma cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), are commonly used.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assays
Changes in cell morphology indicative of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies, can be observed using fluorescence microscopy after staining with DNA-binding dyes like DAPI or Hoechst 33342.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Signaling Pathways and Molecular Mechanisms
While the precise signaling pathways modulated by this compound in breast cancer are yet to be fully elucidated, studies on related flavonoids and extracts from Caesalpinia bonduc suggest potential mechanisms of action. These include the induction of apoptosis and inhibition of key cancer-promoting pathways.
Induction of Apoptosis
Phytochemicals from Caesalpinia bonduc are reported to induce apoptosis.[4] This process is tightly regulated by a cascade of signaling molecules. A plausible mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.
Inhibition of Pro-Cancerous Signaling
In silico studies on phytochemicals from Caesalpinia bonduc suggest that they may interact with and inhibit key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor (VEGF), Tyrosine Kinases (TK), and Matrix Metalloproteinases (MMPs).[4]
Caption: Potential Molecular Targets of this compound in Breast Cancer.
Experimental Workflow for In Vitro Evaluation
A systematic workflow is essential for the comprehensive evaluation of this compound's anticancer properties.
References
- 1. annalsofplantsciences.com [annalsofplantsciences.com]
- 2. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Anti-Cancer Flavonoids Isolated From Caesalpinia bonduc Young Twigs and Leaves: Molecular Docking and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Bonducellin: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis of a Promising Homoisoflavonoid
Introduction
Bonducellin, a homoisoflavonoid found in plants of the Caesalpinia genus, has garnered significant interest within the scientific community for its potential therapeutic applications. As research into its pharmacological properties intensifies, a thorough understanding of its biosynthesis in plants is paramount for optimizing production, exploring metabolic engineering strategies, and enabling the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed via the well-established phenylpropanoid and flavonoid pathways. Recent transcriptomic studies of Caesalpinia bonducella have identified several key genes encoding the enzymes responsible for catalyzing the sequential steps leading to the formation of this complex molecule.[1][2] The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core homoisoflavonoid structure.
Key Enzymes and Their Putative Roles
The synthesis of this compound is orchestrated by a series of enzymes, each playing a critical role in the transformation of precursor molecules.
| Enzyme | Abbreviation | Proposed Function in this compound Biosynthesis |
| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid, the entry point into the pathway. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. |
| 4-coumarate–CoA ligase | 4CL | Activates p-coumaric acid to its corresponding CoA ester, p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. |
| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to naringenin. |
| S-adenosyl-l-methionine-dependent methyltransferase | SAM | Believed to be involved in methylation steps in the later stages of the pathway. |
| 3′-hydroxy-N-methyl-(s)-coclaurine 4′-o-methyltransferase | 4′OMT | Potentially involved in the final modifications leading to this compound. |
Quantitative Data
Currently, specific quantitative data for the enzyme kinetics and intermediate concentrations in the this compound biosynthetic pathway are limited in the published literature. The following table summarizes the available information and highlights areas for future research.
| Enzyme | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| PAL | L-Phenylalanine | Data not available | Data not available | Data not available | Data not available | |
| C4H | Cinnamic acid | Data not available | Data not available | Data not available | Data not available | |
| 4CL | p-Coumaric acid, ATP, CoA | Data not available | Data not available | Data not available | Data not available | |
| CHS | p-Coumaroyl-CoA, Malonyl-CoA | Data not available | Data not available | Data not available | Data not available | |
| CHI | Naringenin chalcone | Data not available | Data not available | Data not available | Data not available |
| Intermediate | Tissue/Organ | Concentration (µg/g dry weight) | Developmental Stage | Reference(s) |
| This compound | Flower | 1.834 ± 0.04 | Flowering | [3] |
| This compound | Seed Kernel | 0.004 ± 0.27 | Mature | [3] |
| This compound | Seed Coat | 0.001 ± 0.31 | Mature | [3] |
| This compound | 30-day old seedling | 0.003 ± 0.06 | Seedling | [3] |
| This compound | Shoot at flowering | 0.013 ± 0.40 | Flowering | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the characterization of the enzymes involved in this compound biosynthesis. The following are adaptable protocols for the key enzymes in the pathway, based on established methods for other plant species.
Protocol 1: Phenylalanine Ammonia Lyase (PAL) Enzyme Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol)
-
L-phenylalanine solution (50 mM)
-
1 M HCl
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C and collect the supernatant as the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract and L-phenylalanine solution in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding 1 M HCl.
-
Measurement: Measure the absorbance of the mixture at 290 nm, which is the characteristic absorbance of trans-cinnamic acid.
-
Calculation: Calculate the PAL activity based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid.
Protocol 2: Chalcone Synthase (CHS) Enzyme Assay
This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing dithiothreitol)
-
p-Coumaroyl-CoA solution
-
[14C]Malonyl-CoA (radiolabeled) or a spectrophotometric assay setup
-
Ethyl acetate
-
Scintillation counter (for radiolabeled assay) or spectrophotometer
Procedure (Radiolabeled):
-
Enzyme Extraction: Prepare a crude enzyme extract from plant tissue as described for the PAL assay.
-
Reaction Mixture: Set up a reaction mixture containing the enzyme extract, p-coumaroyl-CoA, and [14C]malonyl-CoA.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Extraction: Stop the reaction and extract the product, [14C]naringenin chalcone, using ethyl acetate.
-
Quantification: Measure the radioactivity of the ethyl acetate phase using a scintillation counter.
-
Calculation: Determine the CHS activity based on the amount of radiolabeled product formed.
Protocol 3: Chalcone Isomerase (CHI) Enzyme Assay
This assay monitors the conversion of naringenin chalcone to naringenin.
Materials:
-
Plant tissue
-
Extraction buffer
-
Naringenin chalcone solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Obtain a crude enzyme extract from the plant tissue.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract and naringenin chalcone.
-
Measurement: Monitor the decrease in absorbance at approximately 370 nm (the absorbance maximum of naringenin chalcone) over time using a spectrophotometer.
-
Calculation: Calculate the CHI activity based on the rate of disappearance of the substrate.
Regulation of this compound Biosynthesis
The biosynthesis of homoisoflavonoids like this compound is tightly regulated at the transcriptional level. It is hypothesized that a network of transcription factors, similar to those controlling the broader flavonoid and isoflavonoid pathways in other legumes, governs the expression of the biosynthetic genes.
Key transcription factor families, such as MYB, bHLH, and WD40-repeat proteins, are known to form regulatory complexes that bind to the promoter regions of phenylpropanoid and flavonoid biosynthetic genes, thereby activating or repressing their transcription. Further research is needed to identify the specific transcription factors that regulate the this compound biosynthetic pathway in Caesalpinia bonducella.
Experimental Workflow for Pathway Elucidation
The elucidation of a biosynthetic pathway is a multi-step process that involves a combination of genetic, biochemical, and analytical techniques.
Conclusion and Future Directions
The study of the this compound biosynthetic pathway is an active and evolving field. While significant progress has been made in identifying the core enzymatic steps, substantial opportunities for further research remain. Future efforts should focus on:
-
Detailed kinetic characterization of all the enzymes in the pathway to understand their efficiency and regulatory properties.
-
Identification and quantification of all metabolic intermediates to map the complete pathway and identify potential bottlenecks.
-
Elucidation of the specific transcription factors and signaling pathways that regulate this compound biosynthesis in response to developmental and environmental cues.
-
Metabolic engineering of the pathway in plants or microbial systems to enhance the production of this compound for therapeutic applications.
This technical guide provides a solid foundation for researchers entering this exciting area of study and serves as a roadmap for future investigations that will undoubtedly unlock the full potential of this compound.
References
Unraveling the Genetic Blueprint of Bonducellin: A Technical Guide to its Biosynthesis
For Immediate Release
This technical guide provides an in-depth exploration of the genetic and molecular underpinnings of bonducellin biosynthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the key genes, enzymatic steps, and experimental methodologies involved in the production of this therapeutically significant homoisoflavonoid. This compound, a compound found in Caesalpinia bonducella, has garnered attention for its potential therapeutic applications, including in the management of polycystic ovary syndrome, as well as its anti-inflammatory and anti-cancer properties.[1][2] A deeper understanding of its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and synthetic biology approaches.
The this compound Biosynthetic Pathway: A Genetic Perspective
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.[1][3] Research based on the de novo transcriptome assembly of Caesalpinia bonducella seeds has identified seven key genes encoding the enzymes that likely catalyze the conversion of L-phenylalanine to this compound.[1][3]
The proposed enzymatic steps are as follows:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumarate–CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Isomerizes naringenin chalcone into naringenin.
-
S-adenosyl-l-methionine-dependent methyltransferase (SAM): This step is less defined but is proposed to be involved in the modification of the flavonoid skeleton.
-
3′-hydroxy-N-methyl-(S)-coclaurine 4′-O-methyltransferase (4′OMT): While the precise substrate for this enzyme in the this compound pathway is yet to be fully elucidated, it is believed to be involved in the final methylation steps leading to this compound.
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Quantitative Gene Expression Data
Transcriptomic analysis of Caesalpinia bonducella seeds has provided insights into the expression levels of the genes involved in this compound biosynthesis. While the specific FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values from the primary study are not publicly available, the research confirmed the expression of key genes. The expression of four of these genes—PAL, CHS, CHI, and SAM—was further validated using quantitative real-time PCR (qRT-PCR).[3] The following table provides an illustrative template of how such quantitative data is typically presented.
| Gene | Enzyme | Number of Transcripts Identified | Illustrative FPKM Value | qRT-PCR Validation |
| PAL | Phenylalanine ammonia-lyase | 4 | 150.7 | Confirmed |
| C4H | Cinnamate 4-hydroxylase | 1 | 89.2 | Not Reported |
| 4CL | 4-coumarate–CoA ligase | 5 | 210.4 | Not Reported |
| CHS | Chalcone synthase | 4 | 350.1 | Confirmed |
| CHI | Chalcone isomerase | Not Reported | 120.9 | Confirmed |
| SAM | S-adenosyl-methionine-dependent methyltransferase | Not Reported | 75.6 | Confirmed |
| 4'OMT | 3′-hydroxy-N-methyl-(S)-coclaurine 4′-O-methyltransferase | 1 | 60.3 | Not Reported |
| Note: FPKM values are for illustrative purposes only and do not represent actual experimental data. |
Experimental Protocols
The identification and validation of genes involved in this compound biosynthesis rely on a combination of analytical chemistry, molecular biology, and bioinformatics techniques. The following sections detail generalized protocols for the key experiments cited in the research.
High-Performance Liquid Chromatography (HPLC) for this compound Detection
This protocol is for the qualitative and quantitative analysis of this compound in plant extracts.
-
Sample Preparation:
-
Grind dried Caesalpinia bonducella seed kernels into a fine powder.
-
Extract the powder with methanol (e.g., 10 mL per 1 g of powder) using sonication or overnight shaking.
-
Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorbance maximum of a this compound standard.
-
Standard: A chemically synthesized this compound standard is used for peak identification and quantification.[1][3]
-
De Novo Transcriptome Assembly and Annotation
This protocol outlines the general steps for identifying genes from an organism without a reference genome.
-
RNA Extraction and Sequencing:
-
Extract total RNA from Caesalpinia bonducella seed tissue using a suitable kit, ensuring high purity and integrity.
-
Prepare an mRNA sequencing library using a poly(A) selection method.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
De Novo Assembly: Assemble the high-quality reads into transcripts using a de novo assembler such as Trinity or SOAPdenovo-Trans.
-
Functional Annotation: Annotate the assembled transcripts by comparing their sequences against public protein and nucleotide databases (e.g., NCBI non-redundant, Swiss-Prot, KEGG) using tools like BLAST.
-
Pathway Analysis: Map the annotated genes to metabolic pathways (e.g., using the KEGG database) to identify candidate genes in the this compound biosynthetic pathway.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
This protocol is for validating the expression levels of the identified candidate genes.
-
cDNA Synthesis:
-
Treat the extracted total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Design and validate primers specific to the target genes (e.g., PAL, CHS, CHI, SAM) and a stable reference gene.
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.
-
The following diagram illustrates the general experimental workflow for identifying and validating this compound biosynthesis genes.
Signaling Pathways and Regulatory Networks
Currently, there is limited information available in the scientific literature regarding the specific signaling pathways and transcriptional regulatory networks that control the biosynthesis of this compound in Caesalpinia bonducella. The production of phenylpropanoids is generally known to be influenced by developmental cues and environmental stresses, often mediated by transcription factors from families such as MYB, bHLH, and WRKY. Future research is needed to elucidate the specific regulatory mechanisms governing the expression of the this compound biosynthetic genes.
Conclusion
The identification of key genes in the this compound biosynthetic pathway represents a significant step forward in understanding the molecular basis of its production in Caesalpinia bonducella. This knowledge provides a foundation for future research aimed at enhancing this compound yield through metabolic engineering and for the potential heterologous production of this valuable compound in microbial or plant-based systems. Further characterization of the enzymes and the regulatory networks controlling this pathway will be essential for realizing these applications.
References
Bonducellin for Polycystic Ovary Syndrome Treatment: A Technical Guide on its Predicted Therapeutic Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and metabolic disturbances. Current treatments primarily manage symptoms and do not address the underlying multifactorial etiology. Bonducellin, a homoisoflavonoid isolated from Caesalpinia bonducella, has emerged as a potential therapeutic agent.[1][2] This technical guide provides an in-depth analysis of the current scientific evidence, focusing on its computationally predicted mechanisms of action, preclinical data, and the experimental protocols used in its investigation. The information is based on an integrated network pharmacology approach, molecular simulations, and in vivo validation in animal models.[1][2]
Introduction to this compound
This compound is a bioactive homoisoflavonoid found in the medicinal plant Caesalpinia bonducella (L.) Roxb, also known as Caesalpinia bonduc.[1][3][4] This plant has a history of use in traditional medicine for various ailments, including diabetes and amenorrhea, which are conditions related to PCOS.[1][2] this compound itself is recognized for its anti-cancer, anti-androgenic, and anti-estrogenic properties, making it a compound of significant interest for hormone-related disorders like PCOS.[1][5] Its chemical structure is based on a 16-carbon skeleton with a chromanone system and a benzyl group.[6][7]
Predicted Mechanism of Action: A Network Pharmacology Approach
The therapeutic potential of this compound against PCOS has been primarily elucidated through an integrated network pharmacology study that combined computational analysis with in vivo validation.[1][5] This approach identified the likely molecular targets and signaling pathways through which this compound may exert its effects.
Identification of PCOS-Related Gene Targets
The study identified 76 common gene targets by intersecting this compound-associated genes with known PCOS-related genes.[1][2] Protein-protein interaction (PPI) and pathway enrichment analysis of these co-targeted genes highlighted several key proteins central to PCOS pathophysiology. The top-ranked genes from the PPI network included MMP9 (Matrix Metalloproteinase-9), AR (Androgen Receptor), KDR , PRKACA , KIT , CYP19A1 , ESR1 (Estrogen Receptor 1), and STAT3 .[1][2]
Modulation of Key Signaling Pathways
Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis revealed that the 76 co-targeted genes are involved in 15 critical signaling pathways implicated in the etiology of PCOS.[1][2] The most significant pathways include:
-
Steroid Hormone Biosynthesis: Crucial for regulating androgen and estrogen levels.
-
Gonadotropin-Releasing Hormone (GnRH) Signaling Pathway: Governs the menstrual cycle.
-
Estrogen Signaling Pathway: Essential for follicular development.
-
Insulin Resistance Pathways: A key metabolic feature of PCOS.[1][2]
The modulation of these pathways suggests that this compound could have a multi-target effect, addressing both the reproductive and metabolic aspects of PCOS.
Preclinical Data and Quantitative Analysis
While clinical trials on pure this compound for PCOS are absent, preclinical data from in silico, in vivo (zebrafish), and rat model studies (using the whole plant extract) provide initial quantitative insights into its potential efficacy and safety.
In Silico Molecular Docking
Molecular docking simulations were performed to predict the binding affinity of this compound to the top PCOS-related protein targets. The results, summarized in Table 1, indicate strong binding interactions, particularly with Matrix Metalloproteinase-9 (MMP9) and the Androgen Receptor (AR), reinforcing the plausibility of its therapeutic action.[1][2]
| Protein Target | Binding Score (kcal/mol) |
| MMP9 | -10.1 |
| AR | -9.6 |
| KDR | -9.3 |
| PRKACA | -9.2 |
| KIT | -9.1 |
| CYP19A1 | -9.0 |
| HSD11B1 | -9.0 |
| ESR1 | -8.9 |
| STAT3 | -8.8 |
| ESR2 | -8.8 |
| PRKCA | -8.8 |
| ROCK1 | -8.7 |
| BRAF | -8.6 |
| HSD17B2 | -8.6 |
| PIK3R1 | -8.5 |
| RAF1 | -8.5 |
In Vivo Toxicity and Gene Expression
Acute toxicity and gene expression studies were conducted using zebrafish embryos, a common model for preliminary in vivo analysis.
| Parameter | Value | Time Point |
| LC₅₀ (Lethal Concentration, 50%) | 0.8 µg/mL | 48 hours post-fertilization |
Furthermore, gene expression analysis in the zebrafish model revealed that this compound differentially regulates the MMP9 gene , which is involved in modulating PCOS-related pathways, providing an in vivo validation of the in silico findings.[1][2]
Animal Model Data (Caesalpinia bonducella Extract)
Studies using an ethanolic seed extract of Caesalpinia bonducella (ESECB) in mifepristone-induced PCOS rat models provide further evidence. While not using isolated this compound, these results support the therapeutic potential of the plant's constituents.
The administration of ESECB showed a significant, dose-dependent correction of hormonal imbalances characteristic of PCOS.[8]
| Hormonal Parameter | PCOS Control Group | ESECB (400 mg/kg b.w.) | Normal Control |
| Insulin (µIU/ml) | 25.13 ± 0.97 | 15.10 ± 1.10 | 11.20 ± 0.80 |
| Testosterone (ng/ml) | 2.10 ± 0.15 | 0.80 ± 0.11 | 0.50 ± 0.10 |
| Progesterone (ng/ml) | 10.16 ± 1.10 | 20.14 ± 1.20 | 24.18 ± 1.80 |
| LH (mIU/ml) | 1.89 ± 0.11 | 0.90 ± 0.08 | 0.61 ± 0.05 |
| FSH (mIU/ml) | 0.81 ± 0.09 | 0.70 ± 0.06 | 0.65 ± 0.04 |
| Prolactin (ng/ml) | 2.90 ± 0.21 | 1.60 ± 0.14 | 1.10 ± 0.09 |
ESECB treatment also modulated the expression of genes involved in the insulin signaling pathway in the ovaries of PCOS rats.[9][10]
| Gene | PCOS Control (Fold Change) | ESECB Treatment (Fold Change) |
| IGF-1 | 1.4 | 0.44 |
| IGF-2 | 0.34 | 0.13 |
| PTEN | 0.36 | 0.20 |
Experimental Protocols
This section details the methodologies employed in the key studies investigating this compound and C. bonducella extract for PCOS.
Integrated Network Pharmacology and Molecular Docking
-
Gene Identification: this compound-associated genes were identified from public databases. PCOS-related genes were sourced from the GeneCards and OMIM databases. A VENN analysis was performed to identify common gene targets.[1][5]
-
Pathway and PPI Analysis: The common targets were analyzed using the DAVID database for KEGG pathway and Gene Ontology (GO) enrichment. A Protein-Protein Interaction (PPI) network was constructed using the STRING database to identify key hub proteins.[1]
-
Molecular Docking: The 3D structure of this compound was obtained from PubChem. The crystal structures of target proteins (e.g., MMP9, AR) were retrieved from the Protein Data Bank. Molecular docking was performed using software like AutoDock Vina to calculate binding affinities.[1][5]
-
Molecular Dynamics (MD) Simulation: A 100 ns MD simulation was conducted to assess the conformational stability of the this compound-protein complexes in a solvent environment.[1][2]
Zebrafish Embryo Acute Toxicity Assay
-
Embryo Culture: Healthy zebrafish embryos were collected and maintained in embryo medium.
-
Exposure: At 6 hours post-fertilization (hpf), embryos were exposed to varying concentrations of this compound.
-
Observation: Mortality, hatching rates, and morphological changes were recorded at 24, 48, and 72 hpf.
-
LC₅₀ Calculation: The LC₅₀ value was calculated based on the mortality data at the 48 hpf time point.[1]
PCOS Rat Model and Extract Administration
-
PCOS Induction: Polycystic ovaries were induced in female Wistar rats by daily oral administration of mifepristone (4 mg/kg b.w.) for 8 days. The induction was confirmed by monitoring the estrous cycle.[8]
-
Treatment: PCOS-induced rats were treated with ethanolic seed extract of C. bonducella (ESECB) at doses of 200 and 400 mg/kg b.w. orally for 28 days. A standard control group received metformin.[8]
-
Sample Collection: At the end of the treatment period, blood samples were collected for hormonal analysis (Insulin, Testosterone, LH, FSH, etc.) via ELISA. Ovarian tissues were collected for gene expression analysis.[8][9]
Conclusion and Future Directions
The available evidence, primarily from a comprehensive network pharmacology study, strongly suggests that this compound has the potential to be a multi-target therapeutic agent for PCOS. Its predicted ability to modulate key pathways in steroidogenesis, hormone signaling, and insulin resistance addresses the core pathophysiology of the syndrome.[1][2] Preclinical data from in vivo zebrafish models and rat models using the source plant extract provide initial validation of these computational predictions, showing favorable effects on hormonal profiles and gene expression with a reasonable safety profile.[1][8][9]
However, it is critical to underscore that the research is still in its nascent stages. Future research must focus on:
-
Isolation and In Vivo Testing: Conducting studies on isolated, purified this compound in validated PCOS animal models to confirm the effects observed with the whole extract and to establish dose-response relationships.
-
Pharmacokinetics and Bioavailability: Determining the ADME (absorption, distribution, metabolism, and excretion) properties of this compound.
-
Long-term Safety Studies: Evaluating the chronic toxicity of this compound.
-
Clinical Trials: Ultimately, well-designed randomized controlled trials in human subjects are necessary to establish the clinical efficacy and safety of this compound for the treatment of PCOS.
This guide consolidates the foundational technical data required for researchers and drug development professionals to appreciate the therapeutic promise of this compound and to design the next phase of investigations required to translate these preclinical findings into a potential clinical reality.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. Nature's Answer to PCOS: Exploring the Therapeutic Potential of Caesalpinia bonducella [ijraset.com]
- 4. Caesalpinia bonduc (L.) Roxb. as a promising source of pharmacological compounds to treat Poly Cystic Ovary Syndrome (PCOS): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of this compound-A new homoisoflavone from Caesalpinia bonducella | Semantic Scholar [semanticscholar.org]
- 7. PhytoBank: Showing this compound (PHY0002142) [phytobank.ca]
- 8. japsonline.com [japsonline.com]
- 9. or.niscpr.res.in [or.niscpr.res.in]
- 10. Caesalpinia bonducella seeds restore the ovarian functions in mifepristone-induced PCOS rats acting through insulin –insulin-like growth factors | Indian Journal of Traditional Knowledge (IJTK) [or.niscpr.res.in]
Bonducellin: A Technical Whitepaper on its Anti-Androgenic and Anti-Estrogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonducellin, a homoisoflavonoid primarily isolated from the plant Caesalpinia bonducella, has garnered significant interest for its potential therapeutic applications, including its recognized anti-cancer, anti-inflammatory, and anti-diabetic properties.[1] Recent research has increasingly focused on its endocrine-modulating activities, specifically its anti-androgenic and anti-estrogenic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with androgen and estrogen receptors, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. While experimental in vitro data on this compound's direct receptor antagonism is currently limited in publicly available literature, molecular docking studies provide valuable theoretical insights into its binding affinities. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound in hormone-dependent conditions.
Introduction
Caesalpinia bonducella has a history of use in traditional medicine for a variety of ailments.[1] Modern pharmacological investigations have identified this compound as one of its key bioactive constituents.[1] The compound's potential to modulate androgen and estrogen signaling pathways makes it a compelling candidate for further investigation in the context of hormone-sensitive cancers, polycystic ovary syndrome (PCOS), and other endocrine disorders.[1][2] This whitepaper consolidates the existing, albeit primarily theoretical, data on this compound's anti-androgenic and anti-estrogenic effects to facilitate future research and development.
Quantitative Data: Molecular Docking and Toxicological Studies
It is important to note that these are theoretical predictions and require experimental validation.
Table 1: Molecular Docking Data for this compound
| Target Protein | Ligand | Binding Score (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Androgen Receptor (AR) | This compound | -8.23 | Not explicitly stated | [2] |
| Estrogen Receptor 1 (ESR1) | This compound | High binding affinity (score not specified) | Not explicitly stated | [1] |
| Estrogen Receptor 2 (ESR2) | This compound | High binding affinity (score not specified) | Not explicitly stated | [1] |
Note: The binding scores represent the predicted binding energy from molecular docking simulations. A more negative value indicates a theoretically stronger binding affinity.
In addition to receptor binding studies, acute toxicity of this compound has been assessed in a zebrafish embryo model.
Table 2: Acute Toxicity Data for this compound
| Test Organism | Endpoint | Value | Exposure Time | Reference |
| Zebrafish Embryo (Danio rerio) | LC50 | 0.8 µg/mL | 48 hours | [1] |
Signaling Pathways
This compound is hypothesized to exert its anti-androgenic and anti-estrogenic effects by interfering with the canonical signaling pathways of the androgen and estrogen receptors. These receptors are ligand-activated transcription factors that, upon hormone binding, translocate to the nucleus and regulate the expression of target genes. By binding to these receptors, this compound may act as an antagonist, preventing the binding of endogenous hormones and subsequent downstream signaling.
Experimental Protocols
The following sections detail standardized protocols for key in vitro assays used to determine the anti-androgenic and anti-estrogenic activity of compounds like this compound. These are generalized methodologies and may require optimization for specific experimental conditions.
Androgen Receptor (AR) Competitive Binding Assay
This assay is designed to measure the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (as a source of AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Test compound (this compound)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Prostate Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction (supernatant).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled androgen, and varying concentrations of the test compound (this compound).
-
Incubation: Add the prostate cytosol to each well. Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each well to adsorb the receptor-ligand complexes. Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the washed HAP pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen, is then determined.
Estrogen Receptor (ER) Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding to the estrogen receptor by quantifying the expression of a reporter gene under the control of an estrogen-responsive element (ERE).
Materials:
-
Estrogen receptor-positive human cell line (e.g., MCF-7, T-47D)
-
Cell culture medium and supplements
-
Reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Estrogen (e.g., 17β-estradiol)
-
Test compound (this compound)
-
Lysis buffer
-
Reporter gene assay substrate (e.g., luciferin)
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the ER-positive cells in appropriate medium. Transfect the cells with the ERE-reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with a fixed concentration of an estrogen agonist (to induce reporter gene expression) in the presence of varying concentrations of the test compound (this compound).
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Wash the cells and lyse them using a lysis buffer to release the cellular contents, including the reporter protein.
-
Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate and measure the resulting signal (e.g., luminescence) using a luminometer.
-
Data Analysis: Plot the percentage of reporter gene activity (relative to the estrogen-only control) against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the estrogen-induced reporter gene activity.
Conclusion
This compound presents a promising scaffold for the development of novel endocrine-modulating agents. The available in silico data suggests a favorable binding affinity for both androgen and estrogen receptors, supporting its potential as an antagonist. However, the current body of evidence is preliminary and lacks robust in vitro experimental validation. The detailed protocols provided in this whitepaper offer a clear path for future research to quantify the anti-androgenic and anti-estrogenic efficacy of this compound. Further studies, including competitive binding assays and reporter gene assays, are crucial to elucidate its precise mechanism of action and to validate the promising theoretical findings. Such research will be instrumental in determining the therapeutic potential of this compound for a range of hormone-dependent pathologies.
References
Methodological & Application
Application Note: Quantification of Bonducellin in Caesalpinia bonducella using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Bonducellin, a bioactive homoisoflavonoid found in Caesalpinia bonducella. This compound has garnered significant interest for its potential therapeutic properties, including anti-androgenic, anti-estrogenic, and anti-cancer activities, particularly in the context of Polycystic Ovary Syndrome (PCOS)[1][2][3]. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, ensuring reliable and reproducible quantification of this compound in plant extracts.
Introduction
Caesalpinia bonducella (L.) Roxb., commonly known as fever nut, is a medicinal plant rich in various phytochemicals, including the homoisoflavonoid this compound[4][5]. Due to its significant biological activities, a robust and validated analytical method is crucial for the quality control of raw plant materials and the development of phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such bioactive compounds from complex plant matrices[6]. This application note presents a specific HPLC-UV method for the accurate quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Caesalpinia bonducella Seeds
A detailed workflow for the extraction of this compound from Caesalpinia bonducella seeds is presented below.
Protocol:
-
Sample Collection and Drying: Collect mature seeds of Caesalpinia bonducella. Clean the seeds and air-dry them in the shade to a constant weight.
-
Pulverization: Grind the dried seeds into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Accurately weigh 10 g of the seed powder and place it in a thimble.
-
Extract the powder with 200 mL of 95% ethanol using a Soxhlet apparatus for 6-8 hours.
-
-
Filtration and Concentration:
-
After extraction, filter the ethanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain a semi-solid crude extract.
-
Dry the extract completely in a desiccator.
-
-
Sample Solution Preparation:
-
Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of HPLC-grade methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC Instrumentation and Chromatographic Conditions
The HPLC analysis is performed using a system equipped with a UV detector. The chromatographic conditions are optimized for the separation and quantification of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Shimadzu LC - 2010 HT or equivalent |
| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic Methanol:Milli-Q Water (1:1, v/v)[4] |
| Flow Rate | 0.50 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 369 nm[4] |
| Run Time | 20 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 to 100 µg/mL.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 5 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Specificity | No interference observed from blank and placebo at the retention time of this compound. |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate (±0.05 mL/min) and column temperature (±2°C). |
Quantitative Data
The developed HPLC method was applied to determine the this compound content in the seed kernel and flower extracts of Caesalpinia bonducella. The results are summarized in Table 3.
Table 3: Quantification of this compound in Caesalpinia bonducella Extracts
| Plant Part | This compound Content (µg/g of Dry Weight) |
| Seed Kernel | 0.004 ± 0.27[4] |
| Flower | 1.834 ± 0.04[4] |
Values are expressed as mean ± standard deviation.
This compound Signaling Pathway in PCOS
This compound has been investigated for its therapeutic potential in Polycystic Ovary Syndrome (PCOS), a condition often characterized by hyperandrogenism. Its mechanism of action involves the modulation of key signaling pathways, particularly those related to androgen signaling. This compound has been shown to interact with the Androgen Receptor (AR), a key protein in the androgen signaling cascade[1][2][3].
Conclusion
The HPLC method described in this application note is simple, accurate, and reliable for the quantification of this compound in Caesalpinia bonducella extracts. This validated method can be effectively used for the quality control and standardization of herbal formulations containing this compound, and for further research into its pharmacological activities. The provided information on its signaling pathway offers insights for drug development professionals exploring its therapeutic applications.
References
Application Notes & Protocols: Quantification of Bonducellin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonducellin, a homoisoflavonoid found in plants of the Caesalpinia genus, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2][3] These include anti-inflammatory, anti-cancer, anti-androgenic, and anti-estrogenic properties.[1] As research into the therapeutic potential of this compound progresses, accurate and reliable quantification in plant extracts is paramount for standardization, quality control, and elucidation of its biosynthetic pathways. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), a widely adopted and validated method. Additionally, insights into High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) as alternative or complementary techniques are discussed.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant part and its developmental stage. The following tables summarize quantitative data from studies on Caesalpinia bonducella.
Table 1: this compound Content in Different Plant Parts of Caesalpinia bonducella
| Plant Part | This compound Content (µg/g Dry Weight) | Reference |
| Flowers | 1.834 ± 0.04 | [4] |
| Seed Kernel | 0.004 ± 0.27 | [4] |
| Seed Coat | 0.001 ± 0.31 | [4] |
| Root | Not Detected | [4] |
| Stem | Not Detected | [4] |
| Leaf | Not Detected | [4] |
| Pod | Not Detected | [4] |
Table 2: this compound Content in Caesalpinia bonducella at Different Developmental Stages
| Developmental Stage | This compound Content (µg/g Dry Weight) | Reference |
| 30-day old seedling | 0.003 ± 0.06 | [4] |
| 60-day old seedling | 0.002 ± 0.74 | [4] |
| 90-day old seedling | 0.001 ± 0.32 | [4] |
| 120-day old seedling | 0.002 ± 0.93 | [4] |
| Shoot before flowering | Not Detected | [4] |
| Shoot at flowering | 0.013 ± 0.40 | [4] |
| Shoot after flowering | 0.013 ± 0.40 | [4] |
Experimental Protocols
Plant Material Collection and Preparation
Proper collection and preparation of plant material are crucial for accurate quantification.
-
Collection: Collect the desired plant parts (e.g., seeds, flowers, leaves) from healthy, disease-free plants. The developmental stage of the plant should be noted as it can significantly impact this compound content.[4]
-
Drying: Shade-dry the collected plant material to prevent the degradation of phytochemicals.
-
Pulverization: Once completely dry, pulverize the plant material into a fine powder using a mechanical grinder. Store the powder in airtight containers in a cool, dark place.
Extraction of this compound
This protocol describes a standard method for the extraction of this compound from plant material.
-
Apparatus and Reagents:
-
Soxhlet apparatus or orbital shaker
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Methanol (HPLC grade) or Ethanol (HPLC grade)[4]
-
-
Procedure:
-
Weigh 1 gram of the powdered plant material.
-
For maceration, soak the powder in a sufficient volume of ethanol and leave for 24 hours.[4] Alternatively, for Soxhlet extraction, place the powder in a thimble and extract with methanol.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature to obtain the crude extract.
-
Store the dried extract at 4°C for further analysis.[4]
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the quantification of this compound.[4]
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector (e.g., Shimadzu LC - 2010 HT).[4]
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: Methanol:Milli-Q water (1:1, v/v).[4]
-
Flow Rate: 0.50 ml/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 369 nm.[4]
-
Injection Volume: 20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/ml) in HPLC grade ethanol. Store at 4°C.[4]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 ppm to 25 ppm.[4]
-
Sample Solution: Dissolve a known amount of the dried plant extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Inject the sample solution and record the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The amount of this compound is typically expressed as µg/g of the dry weight of the plant material.[4]
-
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the analysis of this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful technique for the fingerprinting and quantification of phytochemicals in herbal extracts. It offers advantages such as high sample throughput and low operating costs. HPTLC has been used for the identification of major compounds in polyherbal formulations containing Caesalpinia bonducella.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[5] This technique is particularly useful for the identification and quantification of compounds in complex matrices and at trace levels.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Potential Signaling Pathway Involvement
This compound is suggested to exert its therapeutic effects in conditions like Polycystic Ovary Syndrome (PCOS) by modulating various signaling pathways. Network pharmacology studies have identified potential gene targets and pathways.[2]
Caption: Potential signaling pathways of this compound.
References
Molecular Docking Protocol for Bonducellin: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for performing molecular docking studies with bonducellin, a homoisoflavonoid with recognized therapeutic potential.[1][2][3][4] The protocol outlines the necessary steps for ligand and protein preparation, docking simulation, and analysis of results, enabling researchers to investigate the interactions of this compound with its protein targets.
Introduction to this compound and Molecular Docking
This compound, a bioactive compound found in plants of the Caesalpinia genus, has demonstrated anti-cancer, anti-androgenic, and anti-estrogenic properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[5][6][7] This information is crucial for understanding the compound's mechanism of action and for guiding further drug development efforts. Recent studies have employed network pharmacology and molecular docking to explore the therapeutic mechanisms of this compound, particularly in the context of Polycystic Ovary Syndrome (PCOS).[1][2][8]
Potential Protein Targets for this compound
Network pharmacology studies have identified several key protein targets of this compound. A study focusing on PCOS identified 16 potential target proteins.[1][2][9] Molecular docking simulations confirmed strong binding affinities of this compound to these targets, with Matrix Metalloproteinase-9 (MMP9) and Androgen Receptor (AR) showing particularly high scores.[1][2]
Table 1: Potential Protein Targets of this compound and their Binding Affinities
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| MMP9 | 6ESM | -9.5 |
| AR | 5JJM | -9.2 |
| KDR | 2OH4 | -8.8 |
| PRKACA | 1ATP | -8.7 |
| KIT | 1T45 | -8.5 |
| CYP19A1 | 3S79 | -8.4 |
| HSD11B1 | 1XU7 | -8.3 |
| ESR1 | 1ERE | -8.2 |
| STAT3 | 1BG1 | -8.1 |
| ESR2 | 1X7R | -8.0 |
| PRKCA | 3IW4 | -7.9 |
| ROCK1 | 2ETR | -7.8 |
| BRAF | 1UWH | -7.7 |
| HSD17B2 | 1IOI | -7.6 |
| PIK3R1 | 2V1Y | -7.5 |
| RAF1 | 3C8Y | -7.4 |
| Note: The binding affinity values are representative and may vary depending on the specific docking software and parameters used. The values presented here are based on findings from a network pharmacology study.[1] |
Detailed Molecular Docking Protocol
This protocol provides a step-by-step guide for performing molecular docking of this compound with a target protein using widely accepted software.
Required Software
-
Molecular Visualization Tool: PyMOL, UCSF Chimera, or Discovery Studio.
-
Docking Software: AutoDock 4.2.6, AutoDock Vina, or PyRx.[1][10]
-
Ligand Structure Preparation: ChemDraw, PubChem, or ZINC database.
Experimental Workflow Diagram
Caption: Molecular docking workflow for this compound.
Step-by-Step Methodology
Step 1: Ligand Preparation (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 14079439) in SDF format.[11][12]
-
Energy Minimization: Convert the SDF file to a suitable format (e.g., PDB) and perform energy minimization using a force field like MMFF94. This step optimizes the ligand's geometry.
-
File Format Conversion: Convert the energy-minimized ligand structure to the PDBQT format required by AutoDock. This involves assigning Gasteiger charges and defining the rotatable bonds.[13]
Step 2: Protein Preparation (Target Protein, e.g., MMP9)
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for MMP9 is 6ESM.[1]
-
Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the docking study using a visualization tool like PyMOL.[1][13]
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are often missing in crystal structures but are crucial for hydrogen bonding.
-
File Format Conversion: Convert the cleaned protein structure to the PDBQT format. This step involves adding Kollman charges.
Step 3: Grid Box Generation
-
Identify the Binding Site: The binding site can be identified from the co-crystallized ligand in the original PDB file, from literature, or using active site prediction servers.[10]
-
Define the Grid Box: Define a 3D grid box that encompasses the entire binding site of the protein. The size and center of the grid box need to be specified. For instance, in a study involving this compound and MMP9, specific grid parameters were used.[1]
Step 4: Running the Docking Simulation
-
Configure Docking Parameters: Create a docking parameter file (.dpf) that specifies the prepared ligand and protein files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm in AutoDock).[13]
-
Execute Docking: Run the docking simulation using the AutoDock software. This will generate multiple possible binding poses of this compound in the protein's active site, each with a corresponding binding energy.
Step 5: Analysis of Docking Results
-
Examine Binding Energies: The docking results will be ranked based on their binding energies. The pose with the lowest binding energy is generally considered the most favorable.[14]
-
Cluster Analysis: Group the docked conformations into clusters based on their root-mean-square deviation (RMSD). This helps in identifying the most populated and energetically favorable binding modes.
-
Identify Key Interactions: Analyze the interactions between this compound and the amino acid residues in the binding pocket for the best-ranked poses. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Step 6: Visualization of Interactions
-
Visualize the Complex: Use molecular visualization software to view the docked complex of this compound and the target protein.
-
Generate 2D and 3D Interaction Diagrams: Create diagrams that clearly show the specific amino acid residues involved in the interaction and the type of bonds formed.
Signaling Pathways Implicated with this compound's Targets
The protein targets of this compound are involved in several critical signaling pathways. Understanding these pathways provides a broader context for the potential therapeutic effects of this compound.
Caption: this compound's interaction with key signaling pathways.
KEGG pathway analysis has shown that the co-targeted genes of this compound are primarily associated with steroid hormone biosynthesis, the gonadotropin-releasing hormone (GnRH) signaling pathway, the estrogen signaling pathway, and insulin resistance, all of which are implicated in the etiology of PCOS.[1][9]
Conclusion
This protocol provides a comprehensive framework for conducting molecular docking studies with this compound. By following these detailed steps, researchers can effectively predict and analyze the binding of this compound to its protein targets, thereby elucidating its molecular mechanisms of action and paving the way for further preclinical and clinical investigations. The integration of computational methods like molecular docking is a powerful approach in modern drug discovery to screen and identify promising therapeutic candidates.[6]
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencepub.net [sciencepub.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. tmrjournals.com [tmrjournals.com]
- 10. office2.jmbfs.org [office2.jmbfs.org]
- 11. This compound | C17H14O4 | CID 14079439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Notes and Protocols for In Vivo Experimental Design of Bonducellin Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to investigate the therapeutic potential of bonducellin. This compound, a homoisoflavonoid isolated from plants of the Caesalpinia genus, has demonstrated promising anti-inflammatory, anticancer, anti-androgenic, and anti-estrogenic properties in preclinical research.[1][2] This document outlines detailed protocols for evaluating the anti-inflammatory and anticancer activities of this compound in established animal models.
Overview of this compound's Therapeutic Potential
This compound has been identified as a bioactive compound with a range of therapeutic applications.[1] Network pharmacology studies suggest that its mechanism of action may involve the modulation of key signaling pathways, including steroid hormone biosynthesis and estrogen signaling.[1][3] The primary protein targets identified through computational analysis include Matrix Metalloproteinase-9 (MMP9) and the Androgen Receptor (AR), indicating its potential in hormone-related disorders and cancer.[1][3] Its anti-inflammatory properties further suggest its utility in treating inflammatory conditions.[2]
Preclinical In Vivo Evaluation Strategy
A robust preclinical evaluation of this compound should encompass both its anti-inflammatory and anticancer activities. This can be achieved through a phased experimental approach, starting with acute toxicity studies, followed by efficacy studies in relevant disease models.
Section A: Evaluation of Anti-inflammatory Activity
This section details the in vivo experimental design for assessing the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model, a widely accepted and validated method for screening anti-inflammatory drugs.[4][5][6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the dose-dependent anti-inflammatory effect of this compound on acute inflammation induced by carrageenan in a rat model.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Male Wistar rats (150-200g)
-
Plethysmometer or digital calipers
-
Syringes and needles
Experimental Workflow:
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. tmrjournals.com [tmrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Application Notes and Protocols for Bonducellin in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonducellin is a bioactive homoisoflavonoid predominantly isolated from plants of the Caesalpinia genus, such as Caesalpinia bonducella.[1][2] This compound has garnered significant interest within the scientific community due to its diverse therapeutic properties, including anti-cancer, anti-inflammatory, antioxidant, anti-androgenic, and anti-estrogenic activities.[1][3][4] Its potential to modulate key cellular processes makes it a compelling candidate for drug discovery and development, particularly in oncology and immunology.
These application notes provide a summary of the available data on the bioactivity of Caesalpinia extracts rich in compounds like this compound and offer detailed protocols for evaluating the efficacy of pure this compound in common cell culture assays. The methodologies outlined below are designed to guide researchers in assessing its cytotoxic, apoptotic, and anti-inflammatory potential.
Data Presentation: Bioactivity of Caesalpinia bonducella Extracts
The following tables summarize the quantitative data from studies on various extracts of Caesalpinia bonducella.
Disclaimer: The IC50 values presented below were obtained from studies using crude or fractionated plant extracts, not purified this compound. These values demonstrate the potential bioactivity of the plant's constituents but should not be considered as the definitive IC50 for the pure this compound compound. Further studies using isolated this compound are required to determine its specific potency.
Table 1: Cytotoxicity of Caesalpinia bonducella Extracts Against Cancer Cell Lines
| Cell Line | Extract Type | IC50 Value (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Methanol Extract of Legumes | 483 | [2][5] |
| PC-3 (Prostate Cancer) | Methanol Extract of Legumes | 337 | [2][5] |
| MCF-7 (Breast Cancer) | Ethyl Acetate Fraction of Legumes | 170 ± 0.9 | [2] |
| PC-3 (Prostate Cancer) | Quercetin 3-methyl ether (isolated flavonoid) | 45 | [2] |
| HepG-2 (Liver Cancer) | Quercetin 3-methyl ether (isolated flavonoid) | 99 | [2] |
Table 2: Anti-inflammatory and Antioxidant Activity of Caesalpinia bonducella Extracts
| Assay Type | Extract Type | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Ethanolic Seed Extract | 74.73 | [4] |
| DPPH Radical Scavenging | Chloroform Seed Extract | 170 ± 4.08 | [4] |
| Nitric Oxide Scavenging | Ethanolic Seed Extract | 73.07 ± 8.28 | [4] |
| Lipid Peroxidation Inhibition | Ethanolic Seed Extract | 58.71 ± 2.55 | [4] |
| Antioxidant (DPPH) | Ethyl Acetate Fraction of Legumes | 6.1 ± 0.3 | [2] |
Signaling Pathways and Experimental Workflows
Hypothesized Modulation of the Canonical NF-κB Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.[6] Upon stimulation by pro-inflammatory signals like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for IL-6, COX-2, and iNOS.[7] this compound may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
General Experimental Workflow for Cell Viability (MTT Assay)
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability using the MTT assay.
Caption: Standard workflow for an MTT-based cell viability assay.
Apoptosis Detection Workflow using Annexin V/PI Staining
This diagram outlines the process of preparing cells treated with this compound for apoptosis analysis via flow cytometry.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Experimental Protocols
Cell Viability Assay Protocol (MTT-Based)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][8]
Materials:
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. For the vehicle control wells, add medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).
-
Exposure: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 20 µL of MTT stock solution (5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Detection Protocol (Annexin V-FITC & Propidium Iodide)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it stains necrotic or late apoptotic cells by intercalating with DNA.
Materials:
-
Cells of interest (adherent or suspension)
-
This compound
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold sterile PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to attach overnight (for adherent cells).[9] Treat the cells with this compound at predetermined concentrations (e.g., IC25, IC50, and IC75 values derived from the MTT assay) for 24 hours. Include an untreated or vehicle-treated control.[11]
-
Cell Harvesting:
-
Adherent Cells: Collect the culture supernatant, which contains floating apoptotic cells. Wash the adherent cells with PBS, then trypsinize them. Combine the trypsinized cells with their corresponding supernatant.[9]
-
Suspension Cells: Directly collect the cells from the flask.
-
-
Washing: Centrifuge the collected cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Centrifuge the washed cells and resuspend the pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.[10]
-
-
Sample Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Assay Protocol (Nitric Oxide Measurement)
This protocol assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). NO is a key inflammatory mediator, and its production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS, 1% P/S)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile water)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes before use.
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Prepare dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the cells. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to the wells to achieve a final concentration of 1 µg/mL. Include control wells: cells only, cells + LPS + vehicle, and cells + this compound only (to check for inherent toxicity).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of the freshly mixed Griess reagent to all samples and standards.[12]
-
Incubate for 10-15 minutes at room temperature, protected from light. The color will change to purple/magenta in the presence of nitrite.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition using the formula: % Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] * 100
-
It is recommended to perform a parallel MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Network Pharmacology and Experimental Validation Reveal Ganodermanontriol Modulates Pneumonia via TNF/NF‐κB/MAPKs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. mdpi.com [mdpi.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated HPLC Method for the Quantification of Bonducellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonducellin is a homoisoflavonoid found in the plant Caesalpinia bonducella, a species with a history of use in traditional medicine.[1][2] Emerging research has highlighted its potential pharmacological activities, including anti-cancer, anti-androgenic, and anti-estrogenic properties.[3][4][5] As interest in this compound as a potential therapeutic agent grows, the need for a robust and reliable analytical method for its quantification is paramount. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of this compound in various samples.
This method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for research, quality control, and drug development applications.[6][7][8][9][10]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (60:40, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 369 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol.[1] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For plant material, an extraction with methanol is recommended.[1] The resulting extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Protocol
The developed HPLC method was validated according to ICH guidelines for the following parameters:
System Suitability
System suitability is assessed to ensure the chromatographic system is adequate for the intended analysis. This is evaluated by injecting the standard solution (e.g., 20 µg/mL) six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The peak for this compound in the sample should be pure and have the same retention time as the standard.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 20, 50, and 100 µg/mL). The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.[11]
Accuracy
Accuracy is determined by the recovery of a known amount of analyte added to a sample matrix (spiked sample). The study is performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The acceptance criterion is a mean recovery of 98-102%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution (e.g., 20 µg/mL) are performed on the same day.
-
Intermediate Precision: The repeatability assay is performed on three different days.
The acceptance criterion for both is a Relative Standard Deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Robustness is evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Methanol:Water 62:38 and 58:42)
-
Column temperature (± 2°C)
The system suitability parameters should remain within the acceptance criteria for each variation.
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables for clear comparison.
Table 1: System Suitability Results
| Parameter | Mean Value | % RSD | Acceptance Criteria |
| Retention Time (min) | 4.52 | 0.3 | ≤ 1.0% |
| Peak Area | 1234567 | 0.8 | ≤ 2.0% |
| Tailing Factor | 1.1 | - | ≤ 2.0 |
| Theoretical Plates | 5600 | - | ≥ 2000 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 61500 |
| 5 | 308000 |
| 10 | 617000 |
| 20 | 1235000 |
| 50 | 3090000 |
| 100 | 6185000 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 61800x + 2500 |
Table 3: Accuracy (Recovery) Study
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 16 | 15.8 | 98.8 | 99.1 |
| 100% | 20 | 19.9 | 99.5 | |
| 120% | 24 | 23.8 | 99.2 |
Table 4: Precision Study
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |
| Mean Peak Area | 1234500 | 1236000 |
| Standard Deviation | 9876 | 11124 |
| % RSD | 0.8% | 0.9% |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Table 6: Robustness Study
| Parameter Varied | Retention Time (min) | Tailing Factor | Theoretical Plates | % RSD of Peak Area |
| Flow Rate (0.9 mL/min) | 5.01 | 1.1 | 5500 | 0.9 |
| Flow Rate (1.1 mL/min) | 4.10 | 1.1 | 5700 | 0.8 |
| Mobile Phase (62:38) | 4.35 | 1.2 | 5400 | 1.0 |
| Mobile Phase (58:42) | 4.70 | 1.1 | 5650 | 0.9 |
| Temperature (28°C) | 4.58 | 1.1 | 5550 | 0.8 |
| Temperature (32°C) | 4.46 | 1.1 | 5650 | 0.8 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Potential signaling pathways modulated by this compound.[3][4][5]
Conclusion
The HPLC method described in this application note is simple, rapid, specific, accurate, precise, and robust for the quantification of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine analysis in research and quality control laboratories. This validated method will be a valuable tool for researchers and drug developers working with this compound, enabling reliable quantification to support further investigation into its therapeutic potential.
References
- 1. ijcrt.org [ijcrt.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tmrjournals.com [tmrjournals.com]
- 4. tmrjournals.com [tmrjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Assessment of isoflavone aglycones variability in soy food supplements using a validated HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bonducellin in Zebrafish Models
Introduction
Bonducellin, a homoisoflavonoid primarily isolated from plants of the Caesalpinia genus, has garnered significant interest for its diverse therapeutic properties.[1][2][3] Preclinical studies have highlighted its potential as an anti-cancer, anti-inflammatory, anti-diabetic, and anti-estrogenic agent.[1][2][3][4] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for drug discovery and toxicology due to its genetic homology with humans, rapid development, optical transparency of embryos, and suitability for high-throughput screening. This document provides detailed application notes and protocols for the in vivo study of this compound in zebrafish models, covering toxicity, anti-inflammatory, and anti-angiogenic applications.
Application Note 1: Acute Toxicity Assessment of this compound in Zebrafish Embryos
An essential first step in the preclinical evaluation of any compound is determining its safety profile. Acute toxicity studies in zebrafish embryos offer a rapid and reliable method to determine the lethal concentration and observe potential teratogenic effects. A recent study has established the acute toxicity of this compound in a zebrafish model.[1][2][3]
Data Presentation: Acute Toxicity of this compound
The following table summarizes the quantitative data from the acute toxicity study of this compound in zebrafish embryos.
| Compound | Time Point (hpf) | LC50 Value |
| This compound | 48 | 0.8 µg/mL |
| hpf: hours post-fertilization; LC50: Median Lethal Concentration |
Experimental Protocol: Zebrafish Embryo Acute Toxicity Assay
This protocol details the methodology for determining the acute toxicity of a test compound, such as this compound, using zebrafish embryos.
1. Materials and Reagents:
-
Wild-type zebrafish embryos
-
Embryo medium (E3 medium)
-
96-well microplates
-
Stereomicroscope
-
Incubator set to 28.5°C
2. Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish eggs and maintain them in E3 medium at 28.5°C. At 4-6 hours post-fertilization (hpf), select healthy, normally developing embryos for the assay.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in E3 medium from the stock solution. A typical concentration range could be 0.1, 0.2, 0.4, 0.8, 1.6, and 3.2 µg/mL. Include a vehicle control (0.1% DMSO in E3 medium) and a negative control (E3 medium only).
-
Embryo Exposure:
-
Array single, healthy embryos into the wells of a 96-well plate.
-
Carefully remove the initial E3 medium and add 200 µL of the respective this compound dilutions or control solutions to each well.
-
For each concentration, use a sufficient number of embryos for statistical power (e.g., n=20).
-
-
Incubation: Incubate the plate at 28.5°C on a 14/10-hour light/dark cycle.
-
Toxicity Assessment:
-
At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope.
-
Record mortality at each time point. Indicators of mortality include coagulation of the embryo, absence of heartbeat, and failure to develop past the blastula stage.
-
Record any observable teratogenic effects, such as pericardial edema, yolk sac edema, spinal curvature, and developmental delay.
-
-
Data Analysis:
-
Calculate the cumulative mortality rate for each concentration at each time point.
-
Determine the LC50 value at each time point using probit analysis or a similar statistical method.
-
Mandatory Visualization: Workflow for Acute Toxicity Assay
References
Application Notes and Protocols for Utilizing Rat Models in Bonducellin Research for Polycystic Ovary Syndrome (PCOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycystic Ovary Syndrome (PCOS) is a complex endocrine and metabolic disorder affecting women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Bonducellin, a homoisoflavonoid isolated from the seeds of Caesalpinia bonducella, has emerged as a promising therapeutic candidate due to its anti-androgenic and anti-estrogenic properties.[1][2] Network pharmacology studies suggest that this compound may exert its effects on PCOS by modulating key signaling pathways involved in steroid hormone biosynthesis, gonadotropin-releasing hormone (GnRH) signaling, and insulin resistance.[1][2] Key protein targets are believed to include Matrix Metalloproteinase-9 (MMP9) and the Androgen Receptor (AR).[1][2][3]
While research on the purified compound is still in early stages, studies utilizing ethanolic and hydro-alcoholic extracts of Caesalpinia bonducella seeds, which contain this compound, have demonstrated significant therapeutic potential in rat models of PCOS.[4] These extracts have been shown to restore ovarian function, normalize hormonal imbalances, and ameliorate metabolic disturbances associated with PCOS.[2]
This document provides detailed application notes and protocols for the use of rat models in the preclinical evaluation of this compound for PCOS, based on the available scientific literature on Caesalpinia bonducella seed extracts. These protocols serve as a foundational guide for researchers aiming to investigate the efficacy and mechanism of action of this compound.
Data Presentation: Efficacy of Caesalpinia bonducella Seed Extracts in PCOS Rat Models
The following tables summarize the quantitative data from studies using Caesalpinia bonducella seed extracts in rat models of PCOS.
Table 1: Effects of C. bonducella Hydro-alcoholic Extract on Hormonal Profile in Testosterone Propionate-Induced PCOS Rats
| Parameter | Normal Control | PCOS Control (Testosterone Propionate) | C. bonducella Extract (200 mg/kg) | C. bonducella Extract (400 mg/kg) | Standard (Clomiphene Citrate) |
| LH (mIU/mL) | 1.83 ± 0.11 | 4.12 ± 0.16 | 2.54 ± 0.08 | 1.98 ± 0.06 | 2.11 ± 0.08 |
| FSH (mIU/mL) | 4.26 ± 0.13 | 1.98 ± 0.07 | 3.19 ± 0.09 | 4.07 ± 0.11 | 3.87 ± 0.12 |
| LH/FSH Ratio | 0.43 | 2.08 | 0.80 | 0.49 | 0.55 |
| Progesterone (ng/mL) | 14.21 ± 0.41 | 5.18 ± 0.21 | 9.88 ± 0.32 | 13.16 ± 0.39 | 11.24 ± 0.36 |
| Estradiol (pg/mL) | 81.14 ± 2.18 | 49.26 ± 1.87 | 67.21 ± 1.98 | 79.84 ± 2.11 | 72.43 ± 2.05 |
| Testosterone (ng/dL) | 34.18 ± 1.09 | 58.24 ± 1.76 | 41.12 ± 1.27 | 36.18 ± 1.15 | 39.21 ± 1.21 |
Data adapted from Sumithra et al., 2021.
Table 2: Effects of C. bonducella Ethanolic Extract on Hormonal and Metabolic Profiles in Mifepristone-Induced PCOS Rats
| Parameter | Normal Control | PCOS Control (Mifepristone) | C. bonducella Extract (200 mg/kg) | C. bonducella Extract (400 mg/kg) | Standard (Metformin) |
| LH (mIU/mL) | 1.89 ± 0.02 | 4.21 ± 0.03 | 2.98 ± 0.01 | 2.01 ± 0.02 | 2.13 ± 0.01 |
| FSH (mIU/mL) | 4.12 ± 0.01 | 1.98 ± 0.01 | 2.87 ± 0.02 | 3.98 ± 0.02 | 3.87 ± 0.02 |
| Prolactin (ng/mL) | 3.12 ± 0.02 | 8.92 ± 0.02 | 5.19 ± 0.01 | 3.98 ± 0.01 | 4.06 ± 0.01 |
| Insulin (µU/mL) | 12.18 ± 0.02 | 28.19 ± 0.03 | 19.86 ± 0.02 | 14.13 ± 0.02 | 15.21 ± 0.01 |
| Testosterone (ng/dL) | 33.16 ± 0.01 | 59.18 ± 0.02 | 44.18 ± 0.01 | 36.19 ± 0.02 | 37.19 ± 0.02 |
| Progesterone (ng/mL) | 14.86 ± 0.02 | 4.98 ± 0.02 | 8.86 ± 0.01 | 13.18 ± 0.02 | 12.89 ± 0.02 |
| Estradiol (pg/mL) | 80.19 ± 0.02 | 132.14 ± 0.03 | 102.16 ± 0.02 | 86.14 ± 0.01 | 89.13 ± 0.02 |
| Glucose (mg/dL) | 89.14 ± 0.02 | 148.19 ± 0.03 | 112.14 ± 0.02 | 96.18 ± 0.02 | 99.16 ± 0.02 |
| Total Cholesterol (mg/dL) | 72.18 ± 0.02 | 139.18 ± 0.02 | 98.14 ± 0.02 | 79.18 ± 0.02 | 82.14 ± 0.02 |
| Triglycerides (mg/dL) | 68.14 ± 0.01 | 129.16 ± 0.02 | 91.13 ± 0.02 | 74.19 ± 0.01 | 76.18 ± 0.02 |
| HDL-Cholesterol (mg/dL) | 48.16 ± 0.02 | 24.18 ± 0.01 | 34.18 ± 0.01 | 43.16 ± 0.02 | 41.13 ± 0.01 |
| LDL-Cholesterol (mg/dL) | 29.18 ± 0.01 | 89.14 ± 0.02 | 56.18 ± 0.02 | 34.18 ± 0.01 | 36.18 ± 0.01 |
| VLDL-Cholesterol (mg/dL) | 13.14 ± 0.01 | 25.18 ± 0.02 | 18.14 ± 0.01 | 14.18 ± 0.02 | 15.14 ± 0.01 |
Data adapted from Murugesan et al., 2020 and Murugesan et al., 2025.[5][4]
Experimental Protocols
Induction of PCOS in Female Wistar Rats
a) Letrozole-Induced PCOS Model
This model effectively induces hyperandrogenism and ovarian cysts.[6]
-
Animals: Female Wistar rats, 6-7 weeks old.
-
Reagents: Letrozole, 1% Carboxymethylcellulose (CMC).
-
Procedure:
-
Prepare a suspension of Letrozole in 1% CMC.
-
Administer Letrozole at a dose of 1 mg/kg body weight orally once daily for 21 consecutive days.[6]
-
Confirm PCOS induction by monitoring the estrous cycle through daily vaginal smears. The presence of persistent diestrus is indicative of PCOS.
-
At the end of the induction period, a subset of animals can be euthanized to confirm the presence of ovarian cysts through histopathology.
-
b) Testosterone Propionate-Induced PCOS Model
This model is useful for studying the effects of hyperandrogenism on the reproductive system.[7]
-
Animals: Female Wistar rats, 10-12 weeks old, with regular estrous cycles.
-
Reagents: Testosterone Propionate, oily solution (e.g., sesame oil).
-
Procedure:
c) Mifepristone-Induced PCOS Model
This model is characterized by hormonal imbalances and insulin resistance.
-
Animals: Female Wistar rats with regular 4-day estrous cycles.
-
Reagents: Mifepristone (RU486), oil vehicle.
-
Procedure:
Preparation and Administration of Caesalpinia bonducella Seed Extract
-
Preparation of Hydro-alcoholic Extract:
-
Obtain dried seeds of Caesalpinia bonducella.
-
Coarsely powder the seeds.
-
Perform soxhlet extraction using a hydro-alcoholic solvent (e.g., 70% ethanol).
-
Concentrate the extract under reduced pressure to obtain a semi-solid mass.
-
Dry the extract completely. The resulting extract can be suspended in a suitable vehicle (e.g., normal saline with a suspending agent) for administration.[8]
-
-
Administration Protocol:
Assessment of Therapeutic Efficacy
-
Hormonal Analysis:
-
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Separate the serum and store at -20°C until analysis.
-
Measure serum levels of LH, FSH, testosterone, estradiol, progesterone, and prolactin using commercially available ELISA kits.
-
-
Metabolic Parameter Analysis:
-
Measure fasting blood glucose levels.
-
Analyze the lipid profile, including total cholesterol, triglycerides, HDL-cholesterol, LDL-cholesterol, and VLDL-cholesterol, from serum samples.
-
-
Ovarian Histopathology:
-
Euthanize the animals and carefully dissect the ovaries.
-
Record the ovarian weight.
-
Fix the ovaries in 10% buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope for the presence of cystic follicles, the thickness of the theca and granulosa cell layers, and the number of healthy developing follicles and corpora lutea.[8]
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathways of this compound in PCOS.
Caption: Experimental workflow for PCOS rat model studies.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. tmrjournals.com [tmrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Application Notes: Assessing the Cytotoxic Effects of Bonducellin Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonducellin, a homoisoflavonoid primarily isolated from the plant Caesalpinia bonduc, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1][2] Preclinical studies have indicated its potential as an anti-cancer, anti-inflammatory, anti-diabetic, and anti-malarial agent.[1][3] The cytotoxic properties of this compound are of particular interest in oncology research, suggesting its potential as a novel therapeutic agent.[4][5]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using three common and reliable cell viability assays: the MTT, alamarBlue, and LDH assays. Cell viability assays are essential tools for determining the dose-dependent effects of a compound on cell health and are a critical first step in the drug discovery pipeline.[6][7]
General Workflow for Assessing Cytotoxicity
The overall process for evaluating the cytotoxic effects of a compound like this compound involves several key stages, from initial cell culture to data analysis and interpretation.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Data Presentation: Comparative Cytotoxicity of this compound
The following tables summarize hypothetical data from experiments conducted to determine the cytotoxic effects of this compound on a generic cancer cell line (e.g., MCF-7) after a 48-hour treatment period.
Table 1: Cell Viability as Determined by MTT and alamarBlue Assays
| This compound Concentration (µM) | % Cell Viability (MTT) | % Cell Viability (alamarBlue) |
| 0 (Vehicle Control) | 100.0 ± 5.0 | 100.0 ± 4.5 |
| 1 | 95.2 ± 4.8 | 96.1 ± 5.2 |
| 5 | 78.5 ± 6.1 | 80.3 ± 5.9 |
| 10 | 52.3 ± 5.5 | 55.8 ± 6.3 |
| 25 | 25.1 ± 4.2 | 28.9 ± 4.7 |
| 50 | 10.8 ± 3.1 | 12.5 ± 3.5 |
| 100 | 5.2 ± 2.5 | 6.8 ± 2.9 |
Table 2: Cytotoxicity as Determined by LDH Assay
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle Control) | 5.0 ± 1.2 |
| 1 | 6.2 ± 1.5 |
| 5 | 18.9 ± 2.8 |
| 10 | 45.7 ± 4.1 |
| 25 | 72.3 ± 5.6 |
| 50 | 88.1 ± 6.2 |
| 100 | 93.5 ± 5.9 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[8][11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9][10] Measure the absorbance at 570 nm using a microplate reader.[12]
Caption: Step-by-step workflow of the MTT assay.
alamarBlue (Resazurin) Assay
The alamarBlue assay is a fluorescence-based assay that also measures metabolic activity.[13][14] The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
alamarBlue Addition: Prepare the alamarBlue working solution by diluting the stock reagent 1:10 in pre-warmed culture medium.[14] Remove the old medium and add 100 µL of the alamarBlue working solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[14][15] The optimal incubation time may need to be determined empirically for different cell lines.[14]
-
Data Acquisition: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[16][17]
Caption: Step-by-step workflow of the alamarBlue assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released into the culture medium from cells with damaged membranes.[18][19] This provides a measure of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20]
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Sample Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[20] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate for 30 minutes at room temperature, protected from light.[20] Add 50 µL of a stop solution to each well.[20]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[20][21]
Caption: Step-by-step workflow of the LDH assay.
Potential Signaling Pathway of this compound-Induced Cytotoxicity
Based on the known anti-cancer properties of many flavonoids, a plausible mechanism for this compound's cytotoxic effects could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 14. allevi3d.com [allevi3d.com]
- 15. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. cellbiologics.com [cellbiologics.com]
- 21. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Application Notes and Protocols for the Soxhlet Extraction of Bonducellin from Caesalpinia bonduc Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonducellin, a homoisoflavonoid found in the seeds of Caesalpinia bonduc, has garnered significant interest within the scientific community due to its diverse pharmacological properties.[1][2] Preclinical studies have indicated its potential as an anti-cancer, anti-inflammatory, anti-diabetic, and anti-estrogenic agent.[1][3] These therapeutic potentials underscore the importance of efficient and standardized methods for its extraction and quantification.
This document provides detailed application notes and protocols for the Soxhlet extraction of this compound from Caesalpinia bonduc seeds. It also outlines the current understanding of the signaling pathways modulated by this compound, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
The yield of extracts and this compound from Caesalpinia bonduc seeds can vary depending on the extraction method and the part of the seed used. The following table summarizes quantitative data from various studies.
| Plant Material | Extraction Method | Solvent | Compound | Yield | Reference |
| Seed Coat | Soxhlet Extraction | 95% Ethanol | Total Ethanolic Extract | 12.3% w/w | [4] |
| Seed Kernel | Methanolic Extraction | Methanol | This compound | 0.004 ± 0.27 µg/g DW | [5] |
| Seed Coat | Methanolic Extraction | Methanol | This compound | 0.001 ± 0.31 µg/g DW | [5] |
| Flowers | Methanolic Extraction | Methanol | This compound | 1.834 ± 0.04 µg/g DW | [5] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Caesalpinia bonduc Seeds
This protocol details the procedure for extracting this compound using a Soxhlet apparatus.
Materials and Equipment:
-
Caesalpinia bonduc seeds
-
Grinder or mill
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, condenser)
-
Cellulose extraction thimbles
-
Heating mantle
-
Rotary evaporator
-
95% Ethanol
-
Distilled water
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Sample Preparation:
-
Wash the Caesalpinia bonduc seeds thoroughly with distilled water to remove any dirt or debris.
-
Air-dry the seeds completely at room temperature or in a drying oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Once dried, coarsely powder the seeds using a grinder or mill. A finer powder increases the surface area for extraction but should not be so fine as to impede solvent flow through the thimble.
-
-
Soxhlet Extraction:
-
Accurately weigh a desired amount of the powdered seed material and place it into a cellulose extraction thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask to approximately two-thirds of its volume with 95% ethanol. Add a few boiling chips to ensure smooth boiling.
-
Assemble the Soxhlet apparatus, ensuring all joints are properly sealed.
-
Connect the condenser to a cold water supply.
-
Heat the round-bottom flask using a heating mantle. The solvent will evaporate, rise to the condenser, liquefy, and drip into the extraction chamber containing the sample.
-
Allow the extraction to proceed for a sufficient duration, typically 6-8 hours. The process is complete when the solvent in the siphon arm of the extractor becomes colorless, indicating that the majority of the extractable compounds have been removed.
-
-
Solvent Recovery and Extract Collection:
-
After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.
-
Dismantle the apparatus.
-
Concentrate the ethanolic extract by removing the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C.
-
The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.
-
Weigh the final dried extract to determine the total yield.
-
-
Isolation and Purification of this compound (Optional):
-
The crude extract can be subjected to further purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in the obtained extract.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in methanol at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 5, 10, 20, 50, 100 µg/mL) by serial dilution with methanol.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate, injection volume, and UV detection wavelength) based on established methods or after method development. A common mobile phase for flavonoid analysis is a gradient of methanol and water.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by using the calibration curve.
-
Signaling Pathways and Molecular Interactions
Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound. Network pharmacology studies have identified its potential to interact with key proteins in several critical signaling pathways.
Experimental Workflow for Identifying this compound's Molecular Targets
References
Troubleshooting & Optimization
Technical Support Center: Bonducellin Solubility for In Vitro Assays
Welcome to the technical support center for improving the solubility of Bonducellin in your in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the poor aqueous solubility of this homoisoflavonoid.
Troubleshooting Guide
Issue: this compound precipitates when added to my aqueous assay buffer or cell culture medium.
This is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this, ranging from simple solvent adjustments to more complex formulation approaches.
| Strategy | Recommendation | Pros | Cons |
| Co-solvents | Prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous medium. | Simple and widely used. | The final concentration of the organic solvent must be low enough to not affect the biological system. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility.[1] | Can significantly increase the solubility of acidic or basic compounds. | This compound is not strongly ionizable. The pH change may also affect your assay or cell viability. |
| Use of Surfactants | Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the assay buffer to help solubilize this compound. | Effective at low concentrations. | Can interfere with some assays or affect cell membrane integrity at higher concentrations. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. | Generally well-tolerated in cell culture and can be very effective. | May not be suitable for all assays and can have their own biological effects. |
| Solid Dispersions | For preparing stock powders, creating a solid dispersion of this compound in a hydrophilic polymer like PVP or PEG can enhance its dissolution rate. | Can significantly improve dissolution. | Requires specialized preparation techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
Based on available data and the properties of similar flavonoids, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions of this compound.[2]
-
DMSO: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) and then dilute it into your assay medium. The final DMSO concentration in the culture medium should generally be kept below 0.5% to avoid cytotoxicity.
-
Ethanol: A stock solution of 1 mg/mL in ethanol has been reported. Similar to DMSO, the final ethanol concentration should be kept low (typically <0.5%).
It is always recommended to perform a vehicle control in your experiments to account for any effects of the solvent.
Q2: I'm still seeing precipitation even after using DMSO. What can I do?
If you observe precipitation after diluting your DMSO stock solution, consider the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Warming: Gently warming the solution to 37°C may help dissolve the precipitate. However, be mindful of the temperature stability of this compound.
-
Vortexing/Sonication: Vigorous vortexing or brief sonication can aid in dissolving small amounts of precipitate.
-
Lower the Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO.
-
Use of a Co-solvent in the Final Medium: In some cases, adding a small amount of a less toxic co-solvent like polyethylene glycol (PEG) to the final assay medium can improve solubility.
Q3: Can I use other solvents to dissolve this compound?
While DMSO and ethanol are the most common, other organic solvents may also be used, but their compatibility with your specific assay must be verified. The table below provides a general guide to the solubility of flavonoids in various organic solvents.
| Solvent | General Flavonoid Solubility |
| Methanol | Good |
| Acetone | Good |
| Acetonitrile | Moderate to Good |
| Ethyl Acetate | Moderate |
| Water | Poor |
Note: This is a general guide. The exact solubility of this compound in these solvents may vary. It is recommended to test the solubility of a small amount of your compound before preparing a large stock solution.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
In Vitro Cell Viability Assay (MTT Assay) with this compound
This protocol outlines the use of this compound in a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
This compound, as a flavonoid-like compound, may modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. The diagram below illustrates some of the potential pathways that could be investigated.
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a logical workflow for researchers investigating the biological effects of this compound, starting from addressing its solubility to conducting specific in vitro assays.
Caption: A typical experimental workflow for using this compound.
References
Technical Support Center: Enhancing Bonducellin Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Bonducellin from Caesalpinia bonducella.
Frequently Asked Questions (FAQs)
Q1: Which part of the Caesalpinia bonducella plant is the best source for this compound?
A1: Published research indicates that the flowers of Caesalpinia bonducella contain the highest concentration of this compound.[1] Seed kernels are also a viable source, though with lower yields.[1] For conservation reasons, using seed kernels may be preferable to over-harvesting flowers.[1]
Q2: What are the most common methods for extracting this compound?
A2: The most frequently employed methods for extracting this compound and other flavonoids from Caesalpinia bonducella are Maceration, Soxhlet Extraction, and Ultrasound-Assisted Extraction (UAE).[2][3][4]
Q3: Which solvent is most effective for this compound extraction?
A3: Ethanol and methanol have been successfully used for the extraction of this compound.[1][5] The choice of solvent can significantly impact the extraction yield due to polarity differences.[6] Ethanol is often preferred as it is less toxic than methanol.
Q4: How does temperature affect this compound extraction?
A4: Generally, increasing the extraction temperature can enhance the solubility of this compound and improve extraction efficiency. However, excessively high temperatures may lead to the degradation of the compound.[7] For Ultrasound-Assisted Extraction of related compounds from Caesalpinia species, temperatures around 50-70°C have been found to be effective.[8][9]
Q5: Can the pH of the extraction solvent influence the yield?
A5: Yes, the pH of the solvent can affect the stability and extraction of flavonoids. Acidic conditions (pH 3-4) have been shown to be beneficial for the extraction of some flavonoids, potentially by improving their stability.[10]
Troubleshooting Guide
Issue 1: Low this compound Yield
| Potential Cause | Recommended Solution |
| Inappropriate Plant Material | Ensure you are using the correct plant part. Flowers have the highest reported this compound content, followed by seed kernels.[1] The developmental stage of the plant can also affect the yield.[1] |
| Inefficient Cell Lysis | The plant material should be dried and finely powdered to maximize the surface area for solvent interaction. Incomplete grinding will result in a lower yield. |
| Suboptimal Solvent Choice | Ethanol or methanol are effective solvents for this compound.[1] Consider performing small-scale comparative extractions with different polar solvents (e.g., ethanol, methanol, ethyl acetate) to determine the best one for your specific plant material.[6] |
| Incorrect Solvent-to-Solid Ratio | A low solvent-to-solid ratio may result in an incomplete extraction. A typical starting point is a 10:1 (v/w) ratio of solvent to dry plant material. This may need to be optimized for your specific procedure. |
| Insufficient Extraction Time | Ensure the extraction time is adequate for the chosen method. Maceration may require 24 hours or more, while UAE can be effective in as little as 15-20 minutes.[2] |
| Degradation of this compound | This compound, like other flavonoids, can be sensitive to high temperatures and pH.[7][10] Avoid excessive heat during drying and extraction. If using heat, consider performing a temperature optimization study. |
Issue 2: Inconsistent Extraction Yields
| Potential Cause | Recommended Solution |
| Variability in Plant Material | The concentration of secondary metabolites like this compound can vary based on the geographical source, harvest time, and storage conditions of the plant material. Use a homogenized batch of plant material for a series of experiments. |
| Inconsistent Extraction Parameters | Strictly control all extraction parameters, including particle size, solvent-to-solid ratio, temperature, and time, to ensure reproducibility. |
| Inaccurate Quantification | Ensure your analytical method (e.g., HPLC) is properly validated. Use a certified reference standard for this compound for accurate calibration.[1][11] |
Quantitative Data Summary
Table 1: this compound Content in Various Parts of Caesalpinia bonducella
| Plant Part | This compound Yield (µg/g Dry Weight) | Reference |
| Flowers | 1.834 ± 0.04 | [1] |
| Shoot (at flowering) | 0.013 ± 0.40 | [1] |
| Seed Kernel | 0.004 ± 0.27 | [1] |
| Seed Coat | 0.001 ± 0.31 | [1] |
Table 2: Comparison of Extraction Methods for Caesalpinia Species
| Extraction Method | Solvent | Time | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 20 min | 10.33% (total extract) | [2] |
| Soxhlet Extraction | 60% Ethanol | 180 min | 9.67% (total extract) | [2] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 15 min | 6.125% (total extract) | [3] |
Note: The yields in Table 2 are for the total extract from a related Caesalpinia species and not specifically for this compound.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Preparation of Plant Material : Air-dry the seed kernels of Caesalpinia bonducella in the shade and grind them into a fine powder.
-
Extraction :
-
Weigh 10 g of the powdered material and place it in a conical flask.
-
Add 100 mL of 95% ethanol (1:10 solid-to-solvent ratio).
-
Seal the flask and keep it on an orbital shaker at room temperature for 24 hours.
-
-
Filtration and Concentration :
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Drying and Storage : Dry the concentrated extract in a desiccator to obtain the crude this compound extract. Store at 4°C in an airtight container.
Protocol 2: Soxhlet Extraction of this compound
-
Preparation of Plant Material : Prepare the plant material as described in Protocol 1.
-
Extraction :
-
Place 10 g of the powdered material in a cellulose thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 250 mL of 95% ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the flask to allow the solvent to boil and cycle through the extractor for 6-8 hours.
-
-
Concentration and Drying : Concentrate and dry the extract as described in Protocol 1.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material : Prepare the plant material as described in Protocol 1.
-
Extraction :
-
Place 10 g of the powdered material in a beaker.
-
Add 100 mL of 95% ethanol.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 15-20 minutes at a controlled temperature of 50°C.[3]
-
-
Filtration, Concentration, and Drying : Filter, concentrate, and dry the extract as described in Protocol 1.
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. ijcrt.org [ijcrt.org]
- 2. scielo.br [scielo.br]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cst.kipmi.or.id [cst.kipmi.or.id]
- 10. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming stability issues with Bonducellin in solution
Welcome to the technical support center for Bonducellin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential stability issues with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For biological experiments, particularly cell-based assays, it is recommended to prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). A concentration of 10 mM is a common starting point for stock solutions. For chemical analysis such as HPLC, methanol and ethanol have also been successfully used.[1][2] An aqueous solution has been noted for having good in-vitro antioxidant properties, though solubility may be limited.[1]
Q2: How should I store this compound powder and its stock solutions?
A2:
-
This compound Powder: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
-
DMSO Stock Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture absorption by DMSO. Store these aliquots at -20°C, protected from light. While many compounds are stable in DMSO for extended periods, for sensitive experiments, using freshly prepared solutions or solutions stored for no longer than a few months is advisable.
Q3: My this compound solution appears cloudy or shows precipitation after dilution in my aqueous buffer or cell culture medium. What should I do?
A3: This is likely due to the poor aqueous solubility of this compound, a common issue with hydrophobic compounds when transferred from a high-concentration organic stock to an aqueous environment.
Troubleshooting Steps:
-
Vortex Vigorously: Immediately after adding the DMSO stock to your aqueous buffer or medium, vortex the solution thoroughly.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but remains non-toxic to your experimental system (typically ≤ 0.5% v/v for most cell lines).
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM stock to 1 mM in DMSO first, then dilute this into your aqueous buffer.
-
Warm the Diluent: Gently warming the aqueous buffer or medium to 37°C before adding the this compound stock can sometimes improve solubility. Do not heat the this compound stock solution.
-
Sonication: In some cases, brief sonication of the final diluted solution in a water bath sonicator can help dissolve small precipitates.
Q4: I am concerned about the stability of this compound in my experimental conditions. What factors can lead to its degradation?
A4: As a homoisoflavonoid, this compound's stability can be influenced by several factors, similar to other phenolic compounds:
-
pH: Phenolic compounds can be unstable at high pH. It is advisable to maintain the pH of your solutions within a neutral to slightly acidic range (pH 6-7.5) unless your experimental protocol requires otherwise.
-
Light: Flavonoids can be sensitive to light. It is best practice to protect this compound solutions from direct light by using amber vials or covering tubes with aluminum foil during storage and experiments.
-
Temperature: Avoid repeated heating of media or buffers containing this compound, as this can accelerate the degradation of both the compound and critical media components like glutamine and growth factors.
-
Oxidation: To minimize oxidation, consider using degassed buffers for your experiments and store stock solutions under an inert gas like nitrogen or argon, especially for long-term storage.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound
| Application | Recommended Solvent | Stock Concentration | Storage Temperature | Notes |
| In Vitro / Cell-Based Assays | 100% DMSO | 1-10 mM | -20°C (long-term) | Prepare single-use aliquots to avoid freeze-thaw cycles.[1] |
| HPLC Analysis | Methanol or Ethanol | 1 mg/mL | 4°C (short-term) | Ensure use of HPLC-grade solvents.[2] |
| Antioxidant Assays | Aqueous Solution, Ethanol, Methanol | Varies | Prepare Fresh | Aqueous solutions may have enhanced antioxidant properties but lower solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Objective: To prepare a sterile working solution of this compound for treating cultured cells.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
Methodology:
-
Prepare 10 mM Stock Solution:
-
Under sterile conditions (e.g., in a biosafety cabinet), dissolve the appropriate amount of this compound powder in 100% sterile DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 282.28 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Sterilization (Optional but Recommended):
-
If the initial powder was not sterile, filter the 10 mM DMSO stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage of Stock Solution:
-
Aliquot the sterile 10 mM stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Preparation of Working Solution (Example: 10 µM):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Warm the complete cell culture medium to 37°C.
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile culture medium to get a 100 µM intermediate solution (e.g., 5 µL of stock in 495 µL of medium). Vortex immediately.
-
Further, dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM working concentration.
-
Important: The final DMSO concentration in the medium applied to cells should be non-toxic (e.g., ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Application to Cells:
-
Remove the old medium from the cells and add the medium containing the final concentration of this compound.
-
Use the working solution immediately after preparation.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous solutions.
Potential Signaling Pathways Modulated by this compound
Caption: Potential protein targets of this compound in key signaling pathways.[1]
References
Optimizing mobile phase for Bonducellin HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Bonducellin High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for isocratic elution is a mobile phase of Methanol:Milli-Q water in a 1:1 (v/v) ratio. For gradient elution, a mobile phase consisting of acetonitrile (Solvent B) and water with an acidic modifier like 0.1% formic acid (Solvent A) is recommended. A typical gradient might start with a low percentage of acetonitrile and gradually increase.
Q2: What is the recommended detection wavelength for this compound?
A UV detection wavelength of 369 nm is suitable for the analysis of this compound.[1]
Q3: How should I prepare my this compound standard and samples?
This compound standards can be prepared by dissolving the compound in HPLC-grade ethanol.[1] It is recommended to dissolve and dilute your samples in the initial mobile phase composition to avoid peak distortion. Ensure all solutions are filtered through a 0.45 µm syringe filter before injection.
Q4: What type of HPLC column is suitable for this compound analysis?
A reversed-phase C18 column is the most common and suitable choice for the analysis of this compound and other flavonoids. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.
Q5: How can I improve the peak shape of this compound?
Peak tailing is a common issue in flavonoid analysis. To improve peak shape, consider the following:
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
-
Sample Solvent: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Overlapping Peaks | Mobile phase is too strong or too weak. | Isocratic: Adjust the ratio of organic solvent to water. Gradient: Modify the gradient slope or initial/final solvent concentrations. |
| Improper mobile phase pH. | Optimize the pH to improve selectivity between this compound and interfering compounds. | |
| Peak Tailing | Secondary interactions with stationary phase silanol groups. | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to reduce the pH. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Sample solvent is stronger than the mobile phase. | Dilute the sample in the initial mobile phase. | |
| Ghost Peaks | Contamination in the HPLC system or mobile phase. | Flush the system with a strong solvent. Use fresh, HPLC-grade solvents and additives. |
| Carryover from a previous injection. | Implement a needle wash step in your autosampler method. | |
| Baseline Drift or Noise | Mobile phase not properly degassed. | Degas the mobile phase using sonication or an inline degasser. |
| Contaminated detector flow cell. | Flush the flow cell with a suitable cleaning solvent. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements. |
| Column not equilibrated. | Equilibrate the column with the initial mobile phase for a sufficient time before injection. | |
| Pump malfunction or leaks. | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol provides a starting point for method development and can be optimized for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Shimadzu LC-2010 HT or equivalent |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | Start with 10% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 369 nm |
| Injection Volume | 10 µL |
| Standard Preparation | Dissolve this compound standard in HPLC-grade ethanol to a stock concentration of 1 mg/mL. Further dilute with the initial mobile phase to create working standards. |
| Sample Preparation | Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol). Evaporate the solvent and reconstitute the residue in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Logical Workflow for Mobile Phase Optimization
References
Elicitation strategies to increase Bonducellin production in cell cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on utilizing elicitation strategies to increase the production of Bonducellin in cell cultures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the elicitation of this compound in cell cultures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Increase in this compound Yield After Elicitation | - Inappropriate elicitor concentration (too low or too high and causing toxicity). - Incorrect timing of elicitor application (cells not in the optimal growth phase). - The cell line has low biosynthetic capacity. - Inaccurate quantification method. | - Perform a dose-response experiment to determine the optimal elicitor concentration. - Elicit cultures in the late exponential or early stationary phase of growth. - Screen different cell lines for high-yield potential. - Validate your analytical method (e.g., HPLC) with a certified this compound standard. |
| Cell Browning and Death After Elicitation | - Elicitor toxicity at the concentration used. - Oxidative stress induced by the elicitor. - Accumulation of phenolic compounds. | - Reduce the elicitor concentration or the duration of exposure. - Add antioxidants like ascorbic acid or citric acid to the culture medium. - Subculture the cells to fresh medium shortly after the elicitation period. |
| Slow or Inhibited Cell Growth After Elicitation | - High concentrations of elicitors can inhibit cell growth.[1][2] - Nutrient depletion in the culture medium. | - Optimize the elicitor concentration to balance this compound production and cell viability. - Replenish essential nutrients by transferring cells to a fresh medium after elicitation. |
| Contamination of Cell Cultures | - Non-sterile technique during elicitation. - Contaminated elicitor stock solution. | - Strictly adhere to aseptic techniques when adding the elicitor. - Filter-sterilize the elicitor stock solution before adding it to the culture medium. |
| Inconsistent this compound Yields Between Batches | - Variability in the physiological state of the cells at the time of elicitation. - Inconsistent elicitor preparation or application. - Fluctuations in culture conditions (temperature, light, pH). | - Standardize the cell culture age and density before elicitation. - Prepare and apply the elicitor consistently for each experiment. - Maintain stable and well-documented culture conditions. |
Frequently Asked Questions (FAQs)
1. What are elicitors and how do they increase this compound production?
Elicitors are compounds that, when introduced to a plant cell culture, trigger a defense response, which often leads to the enhanced biosynthesis of secondary metabolites like this compound.[3][4] They can be of biological origin (biotic elicitors) or non-biological origin (abiotic elicitors).
2. Which elicitors have been shown to be effective for increasing this compound production?
Research has demonstrated that methyl jasmonate, glutathione, and salicylic acid can effectively increase this compound yield in Caesalpinia bonducella cell cultures.[1][2][5]
3. When is the best time to add the elicitor to my cell culture?
The optimal time for elicitor addition is typically during the late exponential or early stationary phase of cell growth.[3] During this phase, the primary metabolism slows down, and the precursors for secondary metabolite synthesis are more readily available.
4. How long should the cells be exposed to the elicitor?
The duration of elicitor exposure is a critical parameter that needs to be optimized. For example, in one study, a 10-day exposure to methyl jasmonate yielded the highest this compound production.[1][2] Shorter or longer durations may result in lower yields or increased cell death.
5. Can I use multiple elicitors simultaneously?
The combined effect of different elicitors can be synergistic, additive, or antagonistic. It is recommended to first optimize the concentration and exposure time for individual elicitors. Subsequently, combination studies can be performed to explore potential synergistic effects.
Quantitative Data Summary
The following table summarizes the reported yields of this compound in Caesalpinia bonducella cell cultures in response to different elicitors.
| Elicitor | Concentration | Exposure Time | This compound Yield (µg/g DW) | Fold Increase (approx.) | Reference |
| Control (Untreated) | - | - | 3.9 mg/g DW | - | [5] |
| Methyl Jasmonate | 0.5 ml | 5 days | 1.02 ± 0.41 | - | [1][2] |
| 1 ml | 5 days | 1.20 ± 0.08 | - | [1][2] | |
| 1 ml | 10 days | 3.42 ± 0.02 | - | [1][2] | |
| Glutathione (GSH) | 20 µM | 15 days | 5.8 mg/g DW | 1.48 | [5] |
| Salicylic Acid (SA) | 20 µM | 15 days | 2.38 mg/g DW | 0.61 | [5] |
Note: The data for methyl jasmonate is presented in µg/g DW, while for glutathione and salicylic acid, it is in mg/g DW. Direct comparison should be made with caution due to different units and experimental setups.
Experimental Protocols
Protocol for Elicitation of this compound using Methyl Jasmonate
This protocol is based on the methodology described by Rakesh and Patil (2024).[1][2]
1. Cell Culture Establishment:
-
Initiate a cell suspension culture of Caesalpinia bonducella from leaf-derived callus in liquid Murashige and Skoog (MS) medium supplemented with 1 mg/L 2,4-D.
-
Maintain the culture on a gyratory shaker at 110 ± 20 rpm in the dark at 25 ± 2°C.
2. Elicitor Preparation:
-
Prepare a stock solution of methyl jasmonate. The solvent used should be tested for its effect on the cell culture.
3. Elicitation:
-
Once the cell suspension culture reaches the late exponential or early stationary growth phase, add the methyl jasmonate stock solution directly to the culture medium to achieve the desired final concentration (e.g., 1 ml in the study).
-
Continue to incubate the culture under the same conditions for the desired exposure time (e.g., 10 days).
4. Harvesting and Extraction:
-
After the elicitation period, harvest the cells by filtration.
-
Dry the harvested cells and grind them into a fine powder.
-
Perform a cold maceration of the cell powder with methanol.
-
Centrifuge the methanolic extract and collect the supernatant.
5. Quantification:
-
Analyze the supernatant for this compound content using High-Performance Liquid Chromatography (HPLC).
-
Use a certified this compound standard to prepare a calibration curve for accurate quantification.
Visualizations
Caption: Experimental workflow for methyl jasmonate elicitation of this compound.
Caption: Simplified overview of the Phenylpropanoid Pathway leading to this compound.
References
- 1. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 2. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 3. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Bonducellin and Metformin in PCOS Animal Models: A Comparative Guide
A comprehensive review of preclinical data on the therapeutic potential of bonducellin, a key component of Caesalpinia bonducella, versus the established first-line therapy, metformin, for Polycystic Ovary Syndrome (PCOS).
Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Insulin resistance is a key pathophysiological feature in many individuals with PCOS, contributing to both metabolic and reproductive abnormalities. Metformin, an insulin-sensitizing agent, is a cornerstone of PCOS management. Emerging research has highlighted the therapeutic potential of this compound, a homoisoflavonoid found in the seeds of Caesalpinia bonducella, for its anti-androgenic, anti-estrogenic, and metabolic regulatory properties.[1] This guide provides a detailed comparison of the preclinical evidence for this compound (primarily through studies of C. bonducella extracts) and metformin in animal models of PCOS, focusing on their effects on hormonal and metabolic parameters.
Important Note: The current body of research on this compound in PCOS animal models has utilized extracts of Caesalpinia bonducella seeds, of which this compound is a major bioactive constituent. Direct comparative studies using purified this compound are not yet available. Therefore, this guide compares metformin with C. bonducella seed extracts, and the effects of the extract cannot be solely attributed to this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effects of Caesalpinia bonducella seed extract and metformin in animal models of PCOS.
Table 1: Effects on Hormonal Parameters in PCOS Animal Models
| Parameter | Animal Model | Intervention | Dosage | Outcome | Reference |
| Luteinizing Hormone (LH) | Mifepristone-induced PCOS rats | Ethanolic seed extract of C. bonducella | 400 mg/kg | Significant decrease compared to PCOS control | [2] |
| Letrozole-induced PCOS rats | Metformin | - | Significantly improved levels | [3] | |
| Follicle-Stimulating Hormone (FSH) | Mifepristone-induced PCOS rats | Ethanolic seed extract of C. bonducella | 400 mg/kg | Significant increase compared to PCOS control | [2] |
| Letrozole-induced PCOS rats | Metformin | - | Significantly improved levels | [3] | |
| Testosterone | Mifepristone-induced PCOS rats | Ethanolic seed extract of C. bonducella | 400 mg/kg | Significant decrease compared to PCOS control | [2] |
| Letrozole-induced PCOS rats | Metformin | - | Significantly improved levels | [3] | |
| Estradiol | Mifepristone-induced PCOS rats | Ethanolic seed extract of C. bonducella | 400 mg/kg | Normalized levels compared to PCOS control | [2] |
| Progesterone | Mifepristone-induced PCOS rats | Ethanolic seed extract of C. bonducella | 400 mg/kg | Significant increase compared to PCOS control | [2] |
Table 2: Effects on Metabolic Parameters in PCOS Animal Models
| Parameter | Animal Model | Intervention | Dosage | Outcome | Reference |
| Insulin | Mifepristone-induced PCOS rats | Ethanolic seed extract of C. bonducella | 400 mg/kg | Significant decrease compared to PCOS control | [2] |
| Letrozole-induced PCOS rats with insulin resistance | Metformin | - | Improved insulin resistance | [4] | |
| Body Weight | Letrozole-induced PCOS mice | Metformin | 200 mg/kg/day | Significantly reduced compared to PCOS control | [5] |
| Glucose Tolerance | Letrozole-induced PCOS mice | Metformin | 200 mg/kg/day | Improved glucose tolerance | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Caesalpinia bonducella Seed Extract Studies
A frequently cited protocol for evaluating the efficacy of C. bonducella seed extract involves the use of a mifepristone-induced PCOS rat model.[2]
-
Animal Model: Adult female Wistar rats.
-
PCOS Induction: Daily oral administration of mifepristone (4 mg/kg body weight) for 8 days. The induction of PCOS is confirmed by the observation of a persistent estrous cycle.[2]
-
Treatment Groups:
-
Normal Control
-
PCOS Control
-
C. bonducella ethanolic seed extract (200 mg/kg and 400 mg/kg, orally)
-
Metformin (standard drug)
-
-
Treatment Duration: 28 days.[2]
-
Key Parameters Measured: Serum levels of LH, FSH, prolactin, insulin, testosterone, estrone, estradiol, and progesterone.[2]
Another model utilized is the testosterone propionate-induced PCOS in Wistar rats.
-
Animal Model: Adult female Wistar rats.
-
PCOS Induction: Intramuscular injection of 4 mg testosterone propionate in an oily solution.
-
Treatment Groups:
-
Normal Control
-
PCOS Control
-
Hydro-alcoholic extract of C. bonducella (200 mg/kg and 400 mg/kg, orally)
-
Clomiphene citrate (standard drug)
-
-
Treatment Duration: 16 days after a 30-day induction period.
-
Key Parameters Measured: Serum levels of LH, FSH, estradiol, testosterone, and progesterone.
Metformin Studies
Metformin has been extensively studied in letrozole-induced PCOS animal models, which closely mimic the hyperandrogenic and metabolic features of human PCOS.
-
Animal Model: C57BL/6J female mice or female Wistar rats.[4][5]
-
PCOS Induction:
-
Treatment Groups:
-
Control Group
-
PCOS Model Group
-
Metformin Treatment Group
-
-
Dosage and Duration:
-
Mice: Metformin (200 mg/kg/day) by gavage for 28 days.[5]
-
-
Key Parameters Measured: Body weight, estrous cycle, glucose tolerance test (OGTT), insulin resistance test (ITT), serum hormone levels (E2, LH, FSH, TP), and ovarian morphology.[5]
Signaling Pathways and Mechanisms of Action
This compound
Network pharmacology studies have predicted that this compound may exert its therapeutic effects in PCOS through the modulation of several key pathways.[1][6] These include:
-
Steroid Hormone Biosynthesis: this compound is predicted to interact with key enzymes involved in androgen and estrogen synthesis.[6]
-
Insulin Signaling Pathway: It is suggested that C. bonducella extracts can restore ovarian function by modulating insulin and insulin-like growth factor pathways.[1][5]
-
GnRH Signaling Pathway: this compound may influence the hypothalamic-pituitary-ovarian axis.[6]
Metformin
Metformin's mechanisms of action in PCOS are better established and primarily revolve around its effects on insulin sensitivity and cellular energy metabolism.
-
PI3K/AKT/mTOR Pathway: Metformin has been shown to ameliorate PCOS by decreasing excessive autophagy in ovarian granulosa cells via the PI3K/AKT/mTOR pathway.[7][8]
-
SIRT3/AMPK/mTOR Pathway: Metformin can also regulate ferroptosis to improve PCOS through the SIRT3/AMPK/mTOR pathway. Activation of AMPK is a key event in metformin's action, leading to improved insulin sensitivity.
Experimental Workflow Comparison
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. japsonline.com [japsonline.com]
- 3. jcdronline.org [jcdronline.org]
- 4. A Rat Model of Polycystic Ovary Syndrome with Insulin Resistance Induced by Letrozole Combined with High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. tmrjournals.com [tmrjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Bonducellin: A Comparative Analysis of its Anti-inflammatory Effects Against Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their wide range of pharmacological activities, including potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of Bonducellin, a homoisoflavonoid, against three other well-researched flavonoids: quercetin, kaempferol, and luteolin. The objective is to present a clear, data-driven comparison to aid researchers and professionals in drug development in evaluating the potential of this compound as an anti-inflammatory agent. This comparison is based on available experimental data on their mechanisms of action, including the inhibition of key inflammatory mediators and modulation of crucial signaling pathways.
While extensive research has elucidated the anti-inflammatory mechanisms of quercetin, kaempferol, and luteolin, quantitative data on the isolated compound this compound remains limited. Most available studies have focused on the anti-inflammatory effects of crude extracts of Caesalpinia bonducella, the plant from which this compound is derived. This guide will present the available data and clearly indicate where further research on this compound is needed to draw direct quantitative comparisons.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, quercetin, kaempferol, and luteolin on key inflammatory markers. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Flavonoid | Target | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production | Data not available | |
| COX-2 Enzyme Activity | Data not available | ||
| TNF-α Production | Data not available | ||
| IL-6 Production | Data not available | ||
| Quercetin | Nitric Oxide (NO) Production | ~13.5 µM (in RAW 264.7 cells) | [1] |
| COX-1 Enzyme Activity | Weak inhibitor | [2] | |
| COX-2 Enzyme Activity | Weak inhibitor | [2] | |
| TNF-α Production | ~1 µM (in RAW 264.7 cells) | [3] | |
| IL-6 Production | Data not available | ||
| Kaempferol | Nitric Oxide (NO) Production | Data not available | |
| COX-1 Enzyme Activity | Moderate inhibitor | [4] | |
| COX-2 Enzyme Activity | ~54.0 µM | [4] | |
| TNF-α Production | Data not available | ||
| IL-6 Production | Data not available | ||
| Luteolin | Nitric Oxide (NO) Production | Data not available | |
| COX-2 Enzyme Activity | Data not available | ||
| TNF-α Production | < 1 µM (in RAW 264.7 cells) | [3] | |
| IL-6 Production | Data not available |
Note: The lack of specific IC50 values for this compound highlights a significant gap in the current research literature. The anti-inflammatory activity of Caesalpinia bonducella extracts has been demonstrated, but the potency of the isolated this compound has not been quantified in comparative studies.
Signaling Pathways in Inflammation
The anti-inflammatory effects of flavonoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are two of the most critical pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.
References
Bonducellin and Tamoxifen: A Comparative Analysis of Anticancer Activity
In the landscape of anticancer drug discovery, natural compounds are a significant source of novel therapeutic agents. Bonducellin, a homoisoflavonoid isolated from the plant Caesalpinia bonduc, has garnered attention for its potential anticancer properties. This guide provides a comparative overview of the anticancer activity of this compound and the well-established drug, tamoxifen, with a focus on their effects on breast cancer. Due to the limited availability of direct comparative studies, this analysis leverages available data for this compound and related compounds from Caesalpinia bonduc against the extensive experimental data for tamoxifen.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound. The following table summarizes the available IC50 values for a flavonoid isolated from Caesalpinia bonduc and for tamoxifen against the human breast cancer cell line MCF-7. It is important to note that the data for the Caesalpinia bonduc compound is for quercetin-3-methyl ether, a flavonoid isolated from the plant, as specific IC50 values for pure this compound were not available in the reviewed literature.
| Compound | Cell Line | IC50 Value | Citation(s) |
| Quercetin-3-methyl ether | MCF-7 | 78 µg/mL | [1] |
| Tamoxifen | MCF-7 | 10.045 µM | [2] |
| Tamoxifen | MCF-7 | ~8 µM | [3] |
| 4-hydroxytamoxifen (active metabolite) | MCF-7 | 27 µM | [4] |
| Tamoxifen | MCF-7 | 4.506 µg/mL | [1] |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. The variability in tamoxifen's IC50 values can be attributed to differences in experimental conditions, such as incubation time and assay methodology.
Mechanisms of Anticancer Action
This compound: A Flavonoid with Anticancer Potential
This compound is a homoisoflavonoid, a class of compounds known for their potential health benefits, including anticancer effects. While the precise molecular mechanism of this compound's anticancer activity is still under investigation, studies on extracts of Caesalpinia bonduc and related flavonoids suggest several potential pathways. In silico molecular docking studies have indicated that phytochemicals from Caesalpinia bonduc can interact with key proteins involved in cancer progression, such as vascular endothelial growth factor (VEGF), tyrosine kinases (TK), and matrix metalloproteinases (MMP).[2] These interactions suggest that this compound may exert its anticancer effects by inhibiting angiogenesis, tumor growth, and metastasis. Furthermore, some studies on Caesalpinia bonduc extracts have pointed towards the induction of apoptosis (programmed cell death) as a mechanism of action.[2]
Figure 1: Potential anticancer mechanisms of this compound.
Tamoxifen: A Selective Estrogen Receptor Modulator (SERM)
Tamoxifen is a well-characterized selective estrogen receptor modulator (SERM) that has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades.[5][6] Its primary mechanism of action involves competitive binding to the estrogen receptor (ERα) in breast cancer cells.[6] This binding prevents estrogen from stimulating the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation.[5] In breast tissue, tamoxifen acts as an ER antagonist. However, in other tissues like the endometrium and bone, it can act as an ER agonist, leading to some of its known side effects.[5] Tamoxifen itself is a prodrug that is metabolized by cytochrome P450 enzymes into its active metabolites, 4-hydroxytamoxifen and endoxifen, which have a much higher affinity for the estrogen receptor.[5]
References
- 1. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anti-Cancer Flavonoids Isolated From Caesalpinia bonduc Young Twigs and Leaves: Molecular Docking and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Potential Anti-Cancer Flavonoids Isolated From Caesalpinia bonduc Young Twigs and Leaves: Molecular Docking and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
A Comparative Analysis of Bonducellin and Clomiphene Citrate in Ovulation Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of bonducellin, a novel homoisoflavonoid, and clomiphene citrate, a well-established selective estrogen receptor modulator (SERM), in ovulation induction models. The information presented is based on available preclinical and clinical data, with a focus on experimental protocols and quantitative outcomes.
Mechanism of Action
This compound:
This compound, a bioactive compound found in the seeds of Caesalpinia bonducella, is recognized for its anti-estrogenic and anti-androgenic properties.[1][2] Its potential in treating polycystic ovary syndrome (PCOS), a common cause of anovulatory infertility, is currently under investigation.[1][2][3] The proposed mechanism of action involves the modulation of key pathways in steroid hormone biosynthesis.[2] Network pharmacology studies suggest that this compound may exert its therapeutic effects by interacting with multiple gene pathways and protein targets, including those involved in hormone regulation and ovarian function.[1][4] Specifically, it has been shown to have a high binding affinity for proteins such as matrix metallopeptidase 9 (MMP9) and the androgen receptor (AR).[1][4]
Clomiphene Citrate:
Clomiphene citrate is a widely used and well-understood oral medication for ovulation induction.[5] It acts as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic effects depending on the target tissue.[6][7] Its primary mechanism of action involves blocking estrogen receptors in the hypothalamus.[6][7][8] This action "tricks" the brain into perceiving low estrogen levels, leading to an increased secretion of gonadotropin-releasing hormone (GnRH).[6] The subsequent rise in GnRH stimulates the pituitary gland to release more follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[5][6][7] Elevated levels of FSH and LH are crucial for stimulating the growth and maturation of ovarian follicles, ultimately triggering ovulation.[6]
Signaling Pathway Diagrams
Comparative Efficacy Data
Direct comparative clinical trials between this compound and clomiphene citrate in humans are not yet available in published literature. However, preclinical studies in animal models of PCOS provide some insights into the potential efficacy of this compound and its plant-based extracts.
| Parameter | This compound (from C. bonducella extract) | Clomiphene Citrate | Study Type |
| Ovulation Rate | Showed potential as an ovulation inducer in PCOS rat models.[9] | Effective in increasing pregnancy rates compared to placebo.[10] Ovulation rates of 69.4% in one study.[11] | Preclinical (Rat) / Clinical |
| Hormonal Regulation | Restored ovarian function by modulating insulin and insulin-like growth factor pathways in PCOS rats.[12] Showed anti-androgenic and anti-estrogenic properties.[1][2] | Increases FSH and LH levels by blocking estrogen receptors in the hypothalamus.[5][6][7] | Preclinical (Rat) / Clinical |
| PCOS Model | Effective in mifepristone-induced and letrozole-induced PCOS rat models.[9][13] | Used as a standard treatment for comparison in letrozole-induced PCOS rat models.[13][14][15] | Preclinical (Rat) |
| Pregnancy Rate | Not yet reported in clinical trials. | Pregnancy rates vary, with one study showing a higher rate for letrozole (29.0%) compared to clomiphene (15.4%) in PCOS women.[16] | Clinical |
| Live Birth Rate | Not yet reported in clinical trials. | One study reported a higher live birth rate for letrozole (25.4%) compared to clomiphene (10.9%) in PCOS women.[16] | Clinical |
Experimental Protocols
This compound (Caesalpinia bonducella extract) Studies:
-
Animal Model: Polycystic Ovarian Syndrome (PCOS) is often induced in female Wistar or Sprague Dawley rats using agents like letrozole or mifepristone.[9][13][14]
-
Extraction: The ethanolic or hydroalcoholic extract of Caesalpinia bonducella seeds is prepared. The seeds are dried, powdered, and extracted using a solvent like 95% ethanol through a process such as cold maceration.[9]
-
Dosing: The extract is administered orally to the PCOS model rats at varying doses (e.g., 200 mg/kg and 400 mg/kg body weight) for a specified duration (e.g., 21 or 28 days).[9][13]
-
Outcome Measures:
Clomiphene Citrate Clinical Trials:
-
Patient Population: Women diagnosed with anovulatory infertility, often due to PCOS according to the Rotterdam criteria.[16]
-
Dosing Regimen: A typical starting dose is 50 mg of clomiphene citrate taken orally for 5 days, usually starting on day 3, 4, or 5 of the menstrual cycle.[5] The dose may be increased in subsequent cycles if ovulation does not occur.
-
Monitoring:
-
Outcome Measures:
-
Ovulation Rate: Confirmed by ultrasound, serum progesterone levels, or LH surge detection.
-
Pregnancy Rate: Confirmed by a positive hCG test.
-
Live Birth Rate: The number of live births resulting from the treatment.
-
Experimental Workflow Diagram
Conclusion
Clomiphene citrate remains a first-line, evidence-based treatment for ovulation induction in women with anovulatory infertility.[10][17] Its mechanism of action and clinical efficacy are well-documented.
This compound, and the broader extracts of Caesalpinia bonducella, show promise as a potential therapeutic agent for conditions like PCOS based on preclinical studies.[9][13] Its anti-estrogenic and anti-androgenic properties suggest a mechanism that could be beneficial for inducing ovulation.[1][2] However, rigorous clinical trials are necessary to establish its efficacy and safety in humans and to draw a direct comparison with established treatments like clomiphene citrate. Researchers and drug development professionals should view this compound as an interesting lead compound that warrants further investigation.
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. jcdronline.org [jcdronline.org]
- 4. tmrjournals.com [tmrjournals.com]
- 5. pacificfertilitycenter.com [pacificfertilitycenter.com]
- 6. What is the mechanism of Clomiphene Citrate? [synapse.patsnap.com]
- 7. Clomiphene Citrate: Mechanism of Action Explained - Oana - Posts [oanahealth.com]
- 8. ucsfhealth.org [ucsfhealth.org]
- 9. japsonline.com [japsonline.com]
- 10. Clomiphene and anti-oestrogens for ovulation induction in PCOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Ovulation with Clomiphene Citrate Versus Clomiphene with Bromocriptine in PCOS Patients with Normal Prolactin: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caesalpinia bonducella seeds restore the ovarian functions in mifepristone-induced PCOS rats acting through insulin –insulin-like growth factors | Indian Journal of Traditional Knowledge (IJTK) [or.niscpr.res.in]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Exploring the mechanism of clomiphene citrate to improve ovulation disorder in PCOS rats based on follicular fluid metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of Letrozole vs Clomiphene Citrate for induction of ovulation in women with polycystic ovarian syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clomiphene and other antioestrogens for ovulation induction in polycystic ovarian syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Forging a New Path in Cancer Therapy: A Proposed Research Framework for the Synergistic Application of Bonducellin with Chemotherapy
Absence of Direct Evidence and the Call for Investigation
As of late 2025, a comprehensive review of published literature reveals a significant gap in the understanding of the synergistic effects of Bonducellin, a homoisoflavonoid with known anti-cancer properties, when used in combination with conventional chemotherapy drugs. While the standalone anti-proliferative capabilities of this compound are acknowledged, there is a notable absence of experimental data quantifying its potential to enhance the efficacy of drugs such as doxorubicin, cisplatin, or paclitaxel.
This guide, therefore, serves as a forward-looking framework for researchers, scientists, and drug development professionals. It outlines a series of proposed experiments and presents a hypothetical comparison based on the known biological activities of this compound and established principles of synergistic anti-cancer therapy. The objective is to provide a clear and actionable roadmap for investigating what could be a promising new avenue in combination cancer treatment.
Hypothesized Mechanisms of Synergy
The primary hypothesis for this compound's synergistic potential stems from its predicted ability to modulate mechanisms of multidrug resistance (MDR) in cancer cells. Many cancers develop resistance to chemotherapy by upregulating efflux pumps, such as P-glycoprotein (P-gp), which actively remove cytotoxic drugs from the cell, rendering them ineffective.
This compound, as a homoisoflavonoid, is a candidate for the inhibition of these pumps. One study suggests that this compound is a potent inhibitor of efflux pumps (EP) in mycobacteria, a mechanism that is transferable to human cancer cells. Furthermore, pharmacokinetic predictions indicate that this compound is not a substrate for P-gp, which is a desirable characteristic for a potential chemosensitizer.[1][2]
Potential Synergistic Actions of this compound:
-
Inhibition of Efflux Pumps: By inhibiting P-gp and other ABC transporters, this compound could increase the intracellular concentration and retention of chemotherapy drugs in resistant cancer cells.
-
Modulation of Apoptotic Pathways: Like other flavonoids, this compound may influence key signaling pathways involved in programmed cell death (apoptosis). It could potentially lower the threshold for apoptosis induction by chemotherapy, leading to a greater therapeutic effect at lower drug concentrations.
-
Cell Cycle Arrest: this compound might potentiate the cell cycle-arresting effects of certain chemotherapeutic agents, leading to a more profound inhibition of tumor growth.
A Roadmap for Discovery: Proposed Experimental Protocols
To validate these hypotheses, a structured experimental approach is essential. The following protocols are proposed as a starting point for a thorough investigation into the synergistic effects of this compound.
Cell Viability and Synergy Assessment
Objective: To quantify the cytotoxic effects of this compound and chemotherapy drugs, both alone and in combination, and to determine if the interaction is synergistic, additive, or antagonistic.
Methodology (Chou-Talalay Method):
-
Cell Culture: Select a panel of cancer cell lines, including both drug-sensitive and drug-resistant phenotypes (e.g., MCF-7 and MCF-7/ADR for breast cancer). Culture the cells in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy drug (e.g., Doxorubicin).
-
Cytotoxicity Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound alone, the chemotherapy drug alone, and combinations of both at a constant ratio.
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
Measure cell viability using an MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and for the combinations.
-
Use the CompuSyn software to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Mechanism of Action: Efflux Pump Inhibition
Objective: To determine if this compound can inhibit the function of P-glycoprotein in cancer cells.
Methodology (Rhodamine 123 Accumulation Assay):
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., NCI/ADR-RES).
-
Treatment: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) as a positive control.
-
Fluorescent Substrate Incubation: Add Rhodamine 123, a fluorescent substrate of P-gp, to the cells and incubate.
-
Flow Cytometry Analysis: Harvest the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of this compound would indicate inhibition of P-gp-mediated efflux.
Mechanism of Action: Apoptosis and Cell Cycle Analysis
Objective: To assess the impact of the combination treatment on apoptosis and cell cycle progression.
Methodology (Flow Cytometry):
-
Treatment: Treat cancer cells with this compound alone, the chemotherapy drug alone, and the combination at synergistic concentrations (determined from the viability assays).
-
Apoptosis Assay (Annexin V/PI Staining):
-
After treatment, stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Assay (Propidium Iodide Staining):
-
Fix the treated cells in ethanol and stain with a solution containing PI and RNase A.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Hypothetical Data Presentation
The following tables are templates for presenting the potential outcomes of the proposed experiments.
Table 1: Hypothetical Cytotoxicity of this compound and Doxorubicin in MCF-7/ADR Cells
| Treatment | IC50 (µM) |
| This compound | > 100 |
| Doxorubicin | 15.2 |
| This compound + Doxorubicin (1:1 ratio) | 2.8 (Doxorubicin concentration) |
Table 2: Hypothetical Combination Index (CI) Values
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy |
| 0.75 | 0.35 | Very Strong Synergy |
Table 3: Hypothetical Rhodamine 123 Accumulation in NCI/ADR-RES Cells
| Treatment | Mean Fluorescence Intensity | Fold Increase vs. Control |
| Control (Rhodamine 123 only) | 100 | 1.0 |
| This compound (5 µM) | 250 | 2.5 |
| Verapamil (10 µM) | 400 | 4.0 |
Table 4: Hypothetical Apoptosis Induction in MCF-7/ADR Cells
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Control | 2.1 | 1.5 |
| This compound (5 µM) | 3.5 | 2.0 |
| Doxorubicin (2 µM) | 10.2 | 5.8 |
| Combination | 25.6 | 15.4 |
Visualizing the Path Forward: Proposed Mechanisms and Workflows
To clearly illustrate the proposed research and its underlying hypotheses, the following diagrams have been generated using the DOT language.
Caption: Proposed experimental workflow for investigating this compound's synergistic effects.
Caption: Hypothesized mechanism of this compound synergy via P-gp inhibition.
Caption: Potential impact of the combination therapy on the intrinsic apoptosis pathway.
Conclusion and Future Directions
While direct evidence is currently lacking, the pharmacological profile of this compound presents a compelling case for its investigation as a chemosensitizing agent. Its potential to inhibit efflux pumps—a major mechanism of cancer drug resistance—warrants rigorous preclinical evaluation. The experimental framework proposed in this guide offers a clear path to generating the necessary data to either support or refute this hypothesis.
Should these investigations yield positive results, demonstrating a synergistic relationship between this compound and existing chemotherapy drugs, it would open the door to the development of novel, more effective combination therapies. Such advancements could potentially lead to lower required doses of cytotoxic agents, thereby reducing side effects and improving the quality of life for cancer patients. The scientific community is strongly encouraged to explore this promising, yet uncharted, territory in cancer research.
References
Bonducellin's Engagement with Steroid Hormone Receptors: A Comparative Analysis of Binding Affinities
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of bonducellin's binding affinity to androgen and estrogen receptors. This compound, a homoisoflavonoid isolated from the seeds of Caesalpinia bonducella, has garnered significant interest for its potential therapeutic applications, particularly in hormone-dependent conditions due to its reported anti-androgenic and anti-estrogenic properties. This document synthesizes available data, outlines relevant experimental methodologies, and visualizes key pathways to facilitate further research and drug discovery efforts.
While extensive in-vivo and in-silico studies suggest the hormonal modulating activities of this compound, it is crucial to note a current gap in the scientific literature regarding specific experimental binding affinity data (such as Ki, Kd, or IC50 values) for the purified compound with androgen and estrogen receptors. The majority of the existing data is derived from molecular docking simulations, which predict the binding potential and interactions.
In-Silico Binding Affinity Analysis
Molecular docking studies have been instrumental in elucidating the potential interaction of this compound with the ligand-binding domains of both androgen (AR) and estrogen receptors (ER). These computational analyses predict the binding energy and conformation of this compound within the receptor's active site.
For comparative context, a study on other homoisoflavones from Leopoldia comosa reported binding energies from molecular docking with estrogen receptors. The binding energy values for the studied homoisoflavones were approximately -8.6 to -8.8 kcal/mol, which were comparable to the known estrogen receptor ligand, genistein.
Table 1: Summary of Predicted Binding Interactions of this compound (from in-silico studies)
| Receptor | Predicted Interaction | Key Interacting Residues (Hypothetical) | Reference |
| Androgen Receptor (AR) | High binding affinity and stable interaction | To be determined by experimental studies | |
| Estrogen Receptor α (ERα) | Potential binding to the ligand-binding domain | To be determined by experimental studies |
Experimental Data on Structurally Related Compounds
In the absence of direct experimental data for this compound, examining the binding affinities of structurally similar isoflavones provides valuable comparative insights. The following table summarizes experimental binding data for well-characterized isoflavones to estrogen receptors.
Table 2: Experimental Binding Affinities of Selected Isoflavones for Estrogen Receptors
| Compound | Receptor | Assay Type | IC50 (nM) | Relative Binding Affinity (%) | Reference |
| Genistein | ERα | Competitive Radioligand Binding | 133 | 13 | |
| Genistein | ERβ | Competitive Radioligand Binding | ~5 | ~250 | |
| Daidzein | ERβ | Competitive Radioligand Binding | ~100 | ~50 |
Note: Relative Binding Affinity is often calculated relative to estradiol-17β (set at 100%).
Experimental Protocols
To facilitate future experimental validation of this compound's binding affinity, detailed methodologies for competitive binding assays for both androgen and estrogen receptors are provided below. These protocols are based on established and widely used methods in the field.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Androgen Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: 3H-labeled synthetic androgen (e.g., [3H]R1881).
-
Unlabeled Competitor: Dihydrotestosterone (DHT) for standard curve.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Separation Method: Hydroxylapatite or filter-based separation.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor (DHT) and the test compound (this compound).
-
Incubation: In assay tubes, combine the androgen receptor preparation, a fixed concentration of the radioligand, and varying concentrations of either the unlabeled competitor or the test compound.
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using hydroxylapatite slurry or by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Estrogen Receptor Competitive Binding Assay
This assay is similar to the androgen receptor assay but utilizes components specific to the estrogen receptor.
Materials:
-
Estrogen Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human estrogen receptor (ERα or ERβ).
-
Radioligand: 3H-labeled estradiol ([3H]E2).
-
Unlabeled Competitor: 17β-estradiol for standard curve.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with EDTA and dithiothreitol.
-
Separation Method: Hydroxylapatite or dextran-coated charcoal.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor (17β-estradiol) and the test compound (this compound).
-
Incubation: Combine the estrogen receptor preparation, a fixed concentration of [3H]E2, and varying concentrations of either the unlabeled competitor or the test compound.
-
Equilibrium: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the receptor-bound fraction.
-
Data Analysis: Determine the IC50 and Ki values as described for the androgen receptor assay.
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the context of this compound's potential mechanism of action, the following diagrams illustrate the classical signaling pathways for androgen and estrogen receptors, alongside a generalized workflow for a competitive binding assay.
Caption: Classical Androgen Receptor Signaling Pathway.
Caption: Classical Estrogen Receptor Signaling Pathway.
Caption: Generalized Workflow of a Competitive Binding Assay.
A Head-to-Head Comparison of Bonducellin and Other Natural Compounds for Polycystic Ovary Syndrome (PCOS)
For Researchers, Scientists, and Drug Development Professionals
Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Its multifaceted nature, often intertwined with insulin resistance and metabolic disturbances, has spurred research into alternative and complementary therapies. This guide provides a head-to-head comparison of Bonducellin, a homoisoflavonoid derived from Caesalpinia bonducella, with other prominent natural compounds—Myo-inositol, Berberine, Quercetin, and Resveratrol—investigated for their therapeutic potential in PCOS. The comparison is based on available preclinical and clinical data on their effects on key hormonal and metabolic parameters.
Quantitative Data Summary: A Comparative Overview
The following tables summarize the quantitative effects of Caesalpinia bonducella extract (containing this compound) and other selected natural compounds on crucial hormonal and metabolic markers associated with PCOS. It is important to note that the data for Caesalpinia bonducella is from preclinical studies using extracts, and the effects cannot be solely attributed to this compound. In contrast, the data for the other compounds are primarily from human clinical trials.
Table 1: Comparison of Effects on Hormonal Profile in PCOS
| Compound | Dosage | Study Model | Duration | Testosterone | Luteinizing Hormone (LH) | LH/FSH Ratio | Reference(s) |
| C. bonducella Extract | 400 mg/kg | Mifepristone-induced PCOS rats | 28 days | ↓ (Normalized) | ↓ (Normalized) | ↓ (Corrected) | [1][2] |
| C. bonducella Extract | 400 mg/kg | Letrozole-induced PCOS rats | 21 days | ↓ (Significant) | ↓ (Significant) | - | [3] |
| Myo-inositol | 1g twice daily | Human (PCOS women) | 6 months | - | ↓ (from 10.31 to 7.42 mIU/mL, p=0.002) | ↓ (from 2.34 to 1.91, p=0.000) | [4] |
| Berberine | 500 mg twice daily | Human (PCOS women) | 3 months | ↓ (Significant, p<0.0001) | - | - | [5] |
| Quercetin | 1000 mg/day | Human (PCOS women) | 12 weeks | ↓ (p=0.001) | ↓ (p=0.035) | - | [6] |
| Resveratrol | - | Meta-analysis of RCTs | - | ↓ (SMD = -0.40, p=0.009) | ↓ (SMD = -0.32, p=0.04) | - | [7][8] |
Note: "↓" indicates a decrease. SMD: Standardized Mean Difference. "-" indicates data not reported in the cited study.
Table 2: Comparison of Effects on Metabolic Profile in PCOS
| Compound | Dosage | Study Model | Duration | Fasting Insulin | HOMA-IR | Reference(s) |
| C. bonducella Extract | 400 mg/kg | Mifepristone-induced PCOS rats | 28 days | ↓ (Normalized) | - | [1][2] |
| Myo-inositol | 1g twice daily | Human (PCOS women) | 6 months | ↓ (from 16.71 to 13.18 µU/mL, p=0.041) | ↓ (from 4.52 to 2.74, p=0.041) | [4] |
| Myo-inositol | - | Meta-analysis of RCTs | - | ↓ (SMD = -1.021 µU/mL, p=0.009) | ↓ (SMD = -0.585, p=0.041) | [9][10] |
| Berberine | 500 mg twice daily | Human (PCOS women) | 3 months | ↓ (Significant, p<0.0001) | ↓ (Significant, p<0.0001) | [5] |
| Quercetin | 1000 mg/day | Human (PCOS women) | 12 weeks | ↓ (p=0.02) | ↓ (p=0.009) | [6] |
Note: "↓" indicates a decrease. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance. SMD: Standardized Mean Difference. "-" indicates data not reported in the cited study.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the therapeutic effects of these compounds is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in PCOS and a typical experimental workflow for preclinical evaluation.
Caption: Insulin signaling in PCOS, highlighting impaired PI3K/Akt (metabolic) and intact MAPK (mitogenic) pathways.
Caption: Dysregulation of the Hypothalamic-Pituitary-Ovarian (HPO) axis in PCOS.
Caption: A typical experimental workflow for preclinical evaluation of natural compounds in a PCOS rat model.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of results. Below are methodologies for a commonly used animal model and a key biochemical assay.
Letrozole-Induced PCOS Rat Model
This protocol is adapted from methodologies described in preclinical studies to induce a PCOS phenotype in rats that mimics many aspects of the human condition.[11][12][13][14]
-
Animals: Female Wistar rats, typically 3 weeks of age, are used. They are acclimatized to laboratory conditions for at least one week before the experiment.
-
Induction Agent: Letrozole, a non-steroidal aromatase inhibitor.
-
Procedure:
-
Prepare a fresh solution of Letrozole at a concentration of 1 mg/kg in a vehicle, commonly 0.5% or 1% carboxymethyl cellulose (CMC) in normal saline.
-
Administer the Letrozole solution to the rats daily via oral gavage (p.o.) for 21 consecutive days.
-
A control group receives the vehicle (CMC solution) only, following the same administration schedule.
-
During the induction period, monitor the estrous cycle of the rats by daily examination of vaginal smears. The establishment of a persistent diestrus phase is indicative of PCOS induction.
-
At the end of the 21-day period, the rats exhibit key features of PCOS, including cystic ovaries, elevated testosterone and LH levels, and altered ovarian morphology, making them suitable for testing therapeutic interventions.
-
Testosterone Measurement in Rat Serum by ELISA
This protocol outlines the general steps for quantifying serum testosterone levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, a standard method in endocrinology research.[15][16][17][18][19]
-
Principle: This assay is based on the competitive binding principle. Testosterone in the sample competes with a fixed amount of enzyme-labeled testosterone (e.g., HRP-conjugate) for binding sites on a limited amount of anti-testosterone antibody coated on the microplate wells. The color intensity developed is inversely proportional to the concentration of testosterone in the sample.
-
Procedure:
-
Sample Preparation: Collect blood from rats via cardiac puncture or other appropriate methods. Allow the blood to clot and then centrifuge to separate the serum. Store serum samples at -20°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Assay Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer and any other required solutions according to the kit manufacturer's instructions.
-
Standard Curve: Pipette the provided standards (typically in duplicate) into the appropriate wells of the antibody-coated microplate.
-
Sample Addition: Pipette a small volume (e.g., 10-25 µL) of each serum sample (in duplicate) into separate wells.
-
Competitive Reaction: Add the enzyme-conjugated testosterone to each well, followed by the anti-testosterone antibody (if not pre-coated). Incubate for a specified time (e.g., 60 minutes) at room temperature, often with shaking.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with the diluted wash buffer to remove any unbound reagents.
-
Substrate Incubation: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified period (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add a stop solution (e.g., a dilute acid) to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the testosterone concentration in the samples by interpolating their absorbance values against the standard curve.
-
Conclusion
The available evidence suggests that this compound, as a component of Caesalpinia bonducella extracts, shows significant promise in preclinical models of PCOS by improving both hormonal and metabolic parameters. Its performance in animal studies, particularly in normalizing testosterone and LH levels, is comparable to the effects observed for other well-studied natural compounds like Berberine, Quercetin, and Myo-inositol in human clinical trials.
However, a direct comparison is challenging due to the different study models (animal vs. human) and the use of a whole plant extract for C. bonducella versus purified compounds for the others. Future research should focus on isolating this compound and evaluating it in robust, well-controlled clinical trials to definitively establish its efficacy and safety profile relative to other natural therapeutic agents for PCOS. The insights into its mechanisms of action on key signaling pathways provide a strong rationale for its further development as a targeted therapy for this complex syndrome.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. The Effectiveness of Myo-Inositol in Women With Polycystic Ovary Syndrome: A Prospective Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the Effect of Berberine, Myoinositol, and Metformin in Women with Polycystic Ovary Syndrome: A Prospective Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of resveratrol in women with polycystic ovary syndrome: a systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Letrozole-induced polycystic ovaries in the rat: a new model for cystic ovarian disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sceti.co.jp [sceti.co.jp]
- 16. Testosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ibl-america.com [ibl-america.com]
- 19. fn-test.com [fn-test.com]
Bonducellin: An In Silico Comparative Analysis Against Known Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in silico comparison of Bonducellin, a homoisoflavonoid with significant therapeutic potential, against established inhibitors of key enzymes implicated in various disease pathways. While experimental validation of this compound's inhibitory activity is still emerging, computational studies provide valuable predictive insights into its mechanism of action and potential efficacy.
Executive Summary
Recent computational studies have identified this compound as a promising inhibitor of several key enzymes, including Matrix Metalloproteinase-9 (MMP-9), Androgen Receptor (AR), and Aromatase (CYP19A1). These targets are crucial in the pathogenesis of diseases such as cancer, inflammation, and polycystic ovary syndrome (PCOS). This guide summarizes the available in silico data for this compound and compares it with the experimentally determined inhibitory activities of well-characterized enzyme inhibitors. The presented data aims to provide a foundation for future in vitro and in vivo research to validate the therapeutic potential of this compound.
Data Presentation: this compound vs. Known Enzyme Inhibitors
The following tables summarize the in silico predictive data for this compound and the experimentally determined half-maximal inhibitory concentration (IC50) values for known inhibitors of MMP-9, Androgen Receptor, and Aromatase.
Disclaimer: The data for this compound is derived from in silico molecular docking and simulation studies and is predictive. These values should be interpreted as an estimation of potential inhibitory activity and require experimental validation.
Table 1: Comparison of this compound (In Silico Prediction) with Known MMP-9 Inhibitors
| Compound | Target Enzyme | Predicted/Experimental IC50 | Data Type |
| This compound | MMP-9 | High Binding Affinity (Docking Score) | In Silico |
| Marimastat | MMP-9 | 3 nM | Experimental |
| Batimastat (BB-94) | MMP-9 | 4 nM | Experimental |
| Ilomastat (GM6001) | MMP-9 | 0.2 nM | Experimental |
| AG-L-66085 | MMP-9 | 5 nM | Experimental[1] |
Table 2: Comparison of this compound (In Silico Prediction) with Known Androgen Receptor (AR) Antagonists
| Compound | Target | Predicted/Experimental IC50 | Data Type |
| This compound | Androgen Receptor | High Binding Affinity (Docking Score) | In Silico |
| Enzalutamide | Androgen Receptor | 21.4 nM | Experimental[2] |
| Bicalutamide | Androgen Receptor | 160 nM | Experimental[2] |
| 3,3'-Dichlorobenzidine | Androgen Receptor | 228 nM | Experimental[3] |
Table 3: Comparison of this compound (In Silico Prediction) with Known Aromatase (CYP19A1) Inhibitors
| Compound | Target Enzyme | Predicted/Experimental IC50 | Data Type |
| This compound | Aromatase (CYP19A1) | High Binding Affinity (Docking Score) | In Silico |
| Letrozole | Aromatase (CYP19A1) | 0.70 nM | Experimental[4] |
| Anastrozole | Aromatase (CYP19A1) | 15 nM | Experimental |
| Exemestane | Aromatase (CYP19A1) | Potent Inhibitor | Experimental |
| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol | Aromatase (CYP19A1) | 0.83 nM | Experimental[4] |
Experimental Protocols
In Silico Molecular Docking Protocol
Molecular docking studies are pivotal in predicting the binding affinity and interaction of a ligand with its target protein.
1. Preparation of the Protein Structure:
- The three-dimensional crystal structure of the target enzyme (e.g., MMP-9, AR, Aromatase) is obtained from the Protein Data Bank (PDB).
- Water molecules and co-crystallized ligands are removed from the protein structure.
- Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm).
- The active site for docking is defined based on the co-crystallized ligand or through literature review.
2. Preparation of the Ligand Structure:
- The two-dimensional structure of this compound and known inhibitors are drawn using chemical drawing software and converted to a 3D format.
- The ligands are energy minimized using a suitable force field.
3. Molecular Docking Simulation:
- Docking is performed using software such as AutoDock Vina or Glide.
- The program samples various conformations and orientations of the ligand within the defined active site of the protein.
- A scoring function is used to estimate the binding affinity (docking score) for each pose, typically expressed in kcal/mol. The more negative the score, the higher the predicted binding affinity.
4. Analysis of Docked Complex:
- The best-scoring poses are analyzed to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general spectrophotometric method for determining the IC50 value of a test compound.
1. Reagents and Materials:
- Purified target enzyme (e.g., MMP-9, Aromatase).
- Specific substrate for the enzyme.
- Test compound (this compound) and known inhibitor (positive control) dissolved in a suitable solvent (e.g., DMSO).
- Assay buffer (optimized for pH and ionic strength for the specific enzyme).
- Microplate reader or spectrophotometer.
2. Assay Procedure:
- Prepare a series of dilutions of the test compound and the known inhibitor.
- In a 96-well plate, add the assay buffer, the enzyme, and the test compound/inhibitor at various concentrations. Include a control well with the enzyme and solvent only (no inhibitor).
- Pre-incubate the plate at the optimal temperature for the enzyme for a specified time to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Monitor the change in absorbance over time at a specific wavelength, which corresponds to the formation of the product.
3. Data Analysis:
- Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration relative to the control (100% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
Visualizations
Caption: Workflow of in silico drug discovery and validation.
Caption: Simplified signaling pathway potentially modulated by this compound.
References
- 1. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine based dual binding site aromatase (CYP19A1) inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Bonducellin: A Comparative Analysis of its Anti-Cancer Activity Across Various Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-cancer properties of Bonducellin, a homoisoflavonoid compound, reveals its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comparative overview of its activity, details the experimental methodologies for its evaluation, and explores the underlying signaling pathways involved in its mechanism of action. This information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of Cytotoxic Activity
The inhibitory effect of this compound on the proliferation of various cancer cell lines is a key indicator of its anti-cancer potential. While specific IC50 values for pure this compound are not widely available in the public domain, studies on closely related compounds and extracts from Caesalpinia bonducella, the plant from which this compound is often isolated, provide valuable insights.
For context, a study on flavonoids isolated from Caesalpinia bonduc demonstrated that a related compound, quercetin-3-methyl ether, exhibited moderate antiproliferative activity. The IC50 values were reported as 45 µg/mL against prostate cancer (PC-3), 78 µg/mL against breast cancer (MCF-7), and 99 µg/mL against liver cancer (HepG-2) cell lines.[1] It is important to note that these values are for a related compound and not pure this compound. Further research is required to establish a comprehensive IC50 profile for this compound across a wider range of cancer cell lines.
Table 1: Cytotoxicity of a this compound-Related Compound (Quercetin-3-Methyl Ether) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-3 | Prostate Cancer | 45 |
| MCF-7 | Breast Cancer | 78 |
| HepG-2 | Liver Cancer | 99 |
Data extracted from a study on flavonoids from Caesalpinia bonduc.[1]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the cytotoxic and apoptotic effects of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assessment (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Signaling Pathways and Mechanism of Action
This compound, as a flavonoid, is likely to exert its anti-cancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. Network pharmacology studies and research on related flavonoids suggest the involvement of the following pathways:
Apoptosis Induction via the Mitochondrial Pathway
This compound is suggested to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins.
References
Safety Operating Guide
Navigating the Safe Disposal of Bonducellin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Bonducellin, a bioactive homoisoflavonoid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling and disposal, drawing upon established best practices for chemical waste management and the known properties of related flavonoid compounds.
Core Principles of this compound Disposal
The primary objective of proper chemical disposal is to minimize risks to personnel, the public, and the environment. Given that the full toxicological profile of this compound may not be widely documented, a precautionary approach is essential. All this compound waste, including pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to unknown full toxicological profile. |
| Aqueous Waste | Do not dispose down the drain. | Potential for aquatic toxicity, a known hazard for some flavonoids.[1] |
| Solid Waste | Segregate as solid chemical waste. | Prevents contamination of general waste streams. |
| Contaminated Labware | Decontaminate if possible, or dispose of as hazardous waste. | Minimizes exposure risk and environmental contamination. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | Standard practice for handling all chemical substances. |
Procedural Steps for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
Proper segregation of waste is the first and most critical step in safe disposal.
-
Identify all this compound waste streams: This includes:
-
Unused or expired pure this compound powder.
-
Aqueous and organic solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated glassware (e.g., flasks, beakers, vials).
-
Spill cleanup materials.
-
-
Segregate waste at the point of generation:
-
Solid Waste: Collect pure this compound powder and contaminated solids in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, shatter-resistant, and labeled liquid waste container. Do not mix with other incompatible chemical waste.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
Step 2: Waste Container Labeling
Accurate and clear labeling is crucial for the safety of all laboratory personnel and waste handlers.
-
Label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Caution: Bioactive Compound of Unknown Toxicity").
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Storage of this compound Waste
Proper storage of hazardous waste is essential to prevent accidents and environmental release.
-
Store waste containers in a designated Satellite Accumulation Area (SAA): This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure containers are securely closed at all times , except when adding waste.
-
Store waste in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Do not accumulate large quantities of waste. Follow institutional guidelines for the maximum volume of waste allowed in an SAA.
Step 4: Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Arrange for waste pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full and properly labeled waste containers.
-
Do not attempt to treat or neutralize this compound waste unless you have a validated and approved protocol from your EHS department.
-
Maintain records: Keep a log of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Experimental Protocols
While specific experimental protocols for this compound disposal are not published, the principles are based on standard chemical waste management procedures. The key "experiment" in this context is the risk assessment process.
Methodology for Risk Assessment of this compound Waste:
-
Information Gathering: Review all available literature on this compound and structurally similar homoisoflavonoids to identify any known or suspected hazards (e.g., cytotoxicity, environmental persistence).
-
Hazard Identification: In the absence of comprehensive data, assume the compound may be toxic, an irritant, and potentially ecotoxic.
-
Exposure Assessment: Identify all potential routes of exposure for laboratory personnel during handling and disposal (e.g., inhalation of powder, skin contact with solutions).
-
Risk Characterization: Based on the identified hazards and potential for exposure, characterize the risk as requiring handling as hazardous chemical waste.
-
Control Measures: Implement the procedural steps outlined above to mitigate the identified risks.
Visual Guidance: Disposal Workflow
The following diagrams illustrate the logical relationships in the this compound disposal process.
Caption: this compound Waste Disposal Workflow.
Caption: Generalized Signaling Pathway of a Bioactive Compound.
References
Essential Safety and Logistical Information for Handling Bonducellin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Bonducellin is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical plans based on available toxicological data for this compound, information on the source plant Caesalpinia bonduc, and general best practices for handling homoisoflavonoids and other bioactive natural products.
Hazard Identification and Risk Assessment
This compound is a homoisoflavonoid isolated from the plant Caesalpinia bonduc. While comprehensive toxicological data is limited, preliminary studies provide some insight into its potential hazards.
Known Toxicological Data:
An acute toxicity study on zebrafish embryos has been conducted to assess the potential toxicity of this compound. The results of this study are summarized in the table below.
| Toxicological Data Summary for this compound | |
| Test Organism | Zebrafish embryos |
| Endpoint | LC50 (Lethal Concentration, 50%) |
| Exposure Time | 48 hours post-fertilization (hpf) |
| Value | 0.8 µg/mL[1] |
This LC50 value suggests a degree of toxicity to aquatic life and indicates that the compound should be handled with care to avoid environmental release.
Studies on the crude methanolic extract of Caesalpinia bonduc have shown that at high concentrations (400 mg/kg body weight), it can lead to an increase in serum enzyme levels in mice.[2] Another study indicated that the extract is cytotoxic at a concentration of 100 µg/mL.[2] While these results are for a crude extract and not purified this compound, they underscore the need for cautious handling of the compound and its derivatives.
Personal Protective Equipment (PPE)
Based on the available information and general laboratory safety standards for handling bioactive compounds of unknown comprehensive toxicity, the following personal protective equipment is recommended:
| PPE Requirement | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling powders or creating solutions. | To prevent inhalation of airborne particles. |
Handling and Storage
Operational Plan:
-
Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the weighing within a fume hood.
-
Solution Preparation: Prepare solutions in a fume hood. Avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
Storage Plan:
| Storage Condition | Requirement |
| Temperature | Store in a cool, dry place. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Location | Store away from incompatible materials, such as strong oxidizing agents. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste disposal. |
| Solutions containing this compound | Collect in a labeled, sealed container for liquid hazardous waste disposal. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed hazardous waste bag or container. |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
